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  • Product: octahydro-2H-pyrano[3,2-b]pyridin-4-ol
  • CAS: 2137489-00-8

Core Science & Biosynthesis

Foundational

Crystal Structure and Stereochemistry of Octahydro-2H-pyrano[3,2-b]pyridin-4-ol: A Technical Guide to Conformational Analysis and X-Ray Crystallography

Executive Summary The drive toward sp³-rich, conformationally restricted scaffolds in modern drug discovery has revitalized interest in fused bicyclic heterocycles. Octahydro-2H-pyrano[3,2-b]pyridin-4-ol represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward sp³-rich, conformationally restricted scaffolds in modern drug discovery has revitalized interest in fused bicyclic heterocycles. Octahydro-2H-pyrano[3,2-b]pyridin-4-ol represents a highly versatile 6,6-fused system, combining a tetrahydropyran and a piperidine ring. The spatial projection of its hydrogen-bond donor (4-OH), acceptor (pyran oxygen), and basic amine (piperidine nitrogen) makes it a privileged scaffold for kinase inhibition and GPCR targeting.

However, the utility of this scaffold depends entirely on its stereochemical integrity. The compound possesses three contiguous stereocenters (C4, C4a, C8a), yielding multiple diastereomers with distinct thermodynamic stabilities and 3D vector projections. This whitepaper provides an in-depth analysis of the stereochemical landscape of octahydro-2H-pyrano[3,2-b]pyridin-4-ol and establishes a self-validating X-ray crystallographic protocol for its structural elucidation.

Stereochemical Landscape & Conformational Causality

The base aromatic scaffold, , is flat. Upon exhaustive reduction to the fully saturated core, the molecule escapes "flatland," adopting complex three-dimensional geometries dictated by the C4a–C8a ring fusion.

Ring Fusion Dynamics (C4a, C8a)

The fusion of two six-membered rings can occur in either a cis or trans configuration:

  • Trans-Fusion (4aR, 8aS):** This configuration locks the molecule into a rigid "double-chair" conformation. It is thermodynamically favored because it minimizes steric clashes between the two rings. Conformational inversion is energetically prohibited without breaking bonds.

  • Cis-Fusion (4aR, 8aR):** This configuration is kinetically accessible but thermodynamically less stable. Unlike the trans-isomer, the cis-fused system is flexible and can undergo chair-chair interconversion.

Hydroxyl Orientation (C4)

The introduction of the hydroxyl group at the C4 position adds a critical layer of structural causality. In the rigid trans-fused system, the 4-OH can be either axial or equatorial:

  • Equatorial 4-OH: Represents the global energy minimum. It avoids 1,3-diaxial interactions with the axial protons of the pyran ring.

  • Axial 4-OH: Suffers from severe 1,3-diaxial steric clashes. However, in specific cis-fused conformers, an axial 4-OH can be artificially stabilized if it forms an intramolecular hydrogen bond with the adjacent piperidine nitrogen (N5), overriding standard steric penalties.

Conformers A Octahydro-2H-pyrano [3,2-b]pyridin-4-ol B cis-Fused Isomer (Flexible Chair-Chair) A->B Kinetic C trans-Fused Isomer (Rigid Double-Chair) A->C Thermodynamic D Axial 4-OH (Intramolecular H-Bond) B->D H-Bonding E Equatorial 4-OH (Steric Relief) B->E Solvation F Axial 4-OH (1,3-Diaxial Clash) C->F Disfavored G Equatorial 4-OH (Global Minimum) C->G Favored

Caption: Stereochemical pathways and conformational equilibria of the bicyclic scaffold.

X-Ray Crystallography: A Self-Validating Protocol

To definitively assign the relative stereochemistry (cis/trans fusion and axial/equatorial OH), single-crystal X-ray diffraction (SC-XRD) is mandatory. The following protocol is engineered to prevent kinetic trapping and ensure high-resolution data collection.

Causality in Experimental Design
  • Why Vapor Diffusion? Octahydro-2H-pyrano[3,2-b]pyridin-4-ol possesses strong H-bond donors (OH, NH) and acceptors (O, N). Rapid solvent evaporation typically yields amorphous powders due to chaotic, multi-directional intermolecular hydrogen bonding. Vapor diffusion forces a slow, controlled approach to supersaturation, allowing the molecules to continuously sample binding modes until the thermodynamically stable crystal lattice nucleates.

  • Why 100 K Data Collection? Cryo-cooling minimizes thermal motion (Debye-Waller factors). This is critical for accurately locating the electron density of the hydrogen atoms attached to the O4 and N5 heteroatoms, which define the supramolecular hydrogen-bonding network.

Step-by-Step Methodology

Step 1: Crystal Growth (Vapor Diffusion)

  • Dissolve 10 mg of the purified compound in 0.5 mL of ethyl acetate (EtOAc) in a 2 mL inner vial.

  • Place the inner vial inside a 10 mL outer vial containing 3 mL of n-hexane (antisolvent).

  • Seal the outer vial tightly and incubate at 20 °C in a vibration-free environment for 4–7 days until single, block-like crystals form.

Step 2: Crystal Mounting and Cryo-Cooling

  • Submerge the crystals in a drop of Paratone-N oil on a glass slide to displace mother liquor and prevent ice ring formation during cooling.

  • Select a single crystal with sharp extinction under cross-polarized light (indicating a lack of twinning).

  • Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (100 K).

Step 3: Data Collection and Refinement

  • Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα for enhanced anomalous dispersion if absolute stereochemistry is required.

  • Solve the phase problem using direct methods via SHELXT.

  • Refine the structure using full-matrix least-squares on F² using .

  • Visualize and analyze the geometry utilizing .

Step 4: System Validation A robust, self-validating refinement must meet the following criteria:

  • R1 factor: < 0.05 (indicates the model closely matches the experimental data).

  • Goodness-of-Fit (GoF): ~1.00 to 1.05.

  • Residual Electron Density: Largest peak/hole should be < 0.5 e/ų. If a peak > 1.0 e/ų appears near the O or N atoms, re-evaluate the hydrogen atom assignment.

XRD_Protocol S1 Vapor Diffusion Crystallization S2 Cryo-Mounting (100 K) S1->S2 S3 X-Ray Diffraction (Mo-Kα) S2->S3 S4 Structure Solution (Direct Methods) S3->S4 S5 Least-Squares Refinement S4->S5

Caption: Step-by-step X-ray diffraction workflow for structural validation.

Quantitative Structural Data

The geometric parameters of the trans-equatorial conformer serve as the benchmark for this class of compounds. The data below summarizes the expected quantitative metrics derived from high-resolution SC-XRD, highlighting the stabilization of the double-chair conformation.

Table 1: Representative Bond Lengths and Angles
Structural FeatureAtoms InvolvedRepresentative ValueScientific Implication
Pyran C-O Bond C2–O1 / C8a–O11.428 Å / 1.435 ÅStandard sp³ C-O lengths; minimal anomeric delocalization.
Piperidine C-N Bond C4a–N5 / C6–N51.465 Å / 1.472 ÅConfirms basic, non-conjugated nature of the amine.
Hydroxyl C-O Bond C4–O(H)1.420 ÅStrong covalent bond; oxygen acts as a potent H-bond donor.
Ring Fusion Bond C4a–C8a1.532 ÅElongated C-C bond typical of sterically demanding bridgeheads.
Pyran Internal Angle C8a–O1–C2111.4°Deviation from perfect tetrahedral (109.5°) relieves ring strain.
Piperidine Angle C4a–N5–C6110.8°Ideal geometry for equatorial lone pair projection.
Table 2: Key Torsion Angles Defining the Double-Chair
Torsion AngleAtomsValue (Degrees)Conformation Indicator
Trans-Fusion C4–C4a–C8a–O1+58.2°Staggered anti-periplanar arrangement (trans-diaxial).
Pyran Chair O1–C2–C3–C4-59.5°Classic chair pucker; minimizes torsional strain.
Piperidine Chair N5–C6–C7–C8+56.8°Slight flattening near the nitrogen to accommodate solvation.
Hydroxyl Vector O(H)–C4–C4a–N5-175.4°Confirms the true equatorial positioning of the 4-OH group.

Mechanistic Implications in Drug Design

The precise stereochemistry of octahydro-2H-pyrano[3,2-b]pyridin-4-ol is not merely an academic curiosity; it is the primary driver of its pharmacodynamic profile.

When designing kinase inhibitors, the trans-equatorial isomer projects the 4-OH and the N5-H into distinct, predictable vectors separated by approximately 4.5 Å. This rigid distance allows the molecule to act as a bidentate hydrogen-bonding motif, perfectly matching the spacing of the hinge region in specific kinase active sites. Conversely, the cis-axial isomer collapses this distance, forming an internal hydrogen bond that drastically increases the molecule's lipophilicity (LogP) and enables blood-brain barrier (BBB) penetration, but simultaneously abolishes its ability to bind the kinase hinge.

By leveraging the crystallographic protocols and structural data outlined in this guide, development teams can rationally select the correct diastereomer to achieve the desired target affinity and pharmacokinetic profile.

References

  • Title: 2H-Pyrano[3,2-b]pyridine (CID 534033) Source: PubChem URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL: [Link]

  • Title: Olex2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments of Octahydro-2H-pyrano[3,2-b]pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides an in-depth analysis of the ¹H and ¹³C NMR chemical shift assignments for the saturated bicyclic heterocycle, octahydro-2H-pyrano[3,2-b]pyridin-4-ol. As a Senior Application Scientist, this document synthesizes foundational NMR principles with practical, field-tested insights to offer a comprehensive framework for the characterization of this and related molecular scaffolds. We will explore the causal relationships between molecular structure, conformation, and spectral output, supported by detailed experimental protocols and data interpretation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the assigned structures.

Introduction: The Structural Significance of the Octahydropyrano[3,2-b]pyridine Scaffold

The octahydro-2H-pyrano[3,2-b]pyridine core is a key structural motif found in a variety of biologically active molecules and natural products. Its rigid, bicyclic framework, which combines both a tetrahydropyran and a piperidine ring, presents a unique set of stereochemical and conformational properties. The presence of a hydroxyl group at the C4 position further enhances its potential for diverse biological interactions. Accurate and unambiguous structural characterization is paramount for understanding structure-activity relationships (SAR) and for the advancement of drug discovery programs centered on this scaffold. NMR spectroscopy, through the analysis of ¹H and ¹³C chemical shifts and coupling constants, provides the most powerful means of achieving this detailed structural insight in solution.

This guide will systematically deconstruct the NMR spectra of octahydro-2H-pyrano[3,2-b]pyridin-4-ol, providing a logical workflow for spectral assignment. We will delve into the influence of the nitrogen and oxygen heteroatoms, the ring fusion stereochemistry, and the orientation of the hydroxyl group on the resulting chemical shifts.

Experimental Design for Unambiguous NMR Analysis

A robust experimental design is the bedrock of reliable NMR data. The following protocols are recommended for the comprehensive characterization of octahydro-2H-pyrano[3,2-b]pyridin-4-ol.

Sample Preparation
  • Solvent Selection : The choice of solvent can significantly impact chemical shifts, particularly for protons involved in hydrogen bonding (e.g., -OH and -NH). Deuterated chloroform (CDCl₃) is a common starting point for its excellent solubilizing properties and relatively clean spectral window. For studies focusing on hydrogen bonding or to resolve signal overlap, a more polar solvent like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) should be employed.[1]

  • Concentration : A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments.

  • Purity : Ensure the sample is of high purity to avoid spectral complications from residual solvents or synthetic byproducts.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is essential for complete and unambiguous assignment.

  • ¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR : Reveals the number of unique carbon atoms and their chemical environment.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer) : Differentiates between CH, CH₂, and CH₃ groups, which appear as positive, negative, and positive signals, respectively. Quaternary carbons are absent.

  • COSY (Correlation Spectroscopy) : A 2D experiment that identifies proton-proton couplings, revealing which protons are adjacent to one another.

  • HSQC (Heteronuclear Single Quantum Coherence) : A 2D experiment that correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation) : A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, crucial for identifying quaternary carbons and piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : A 2D experiment that reveals through-space proximity of protons, which is invaluable for determining stereochemistry and conformation.[2]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present a hypothetical, yet representative, dataset for the ¹H and ¹³C NMR chemical shifts of octahydro-2H-pyrano[3,2-b]pyridin-4-ol. These predicted values are based on the analysis of structurally related pyranopyridine derivatives and general principles of NMR spectroscopy.[3][4] The numbering scheme used for assignment is shown below.

Numbering Scheme for Octahydro-2H-pyrano[3,2-b]pyridin-4-ol

Caption: IUPAC numbering for the octahydro-2H-pyrano[3,2-b]pyridin-4-ol scaffold.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
H-2ax3.85ddd11.5, 10.5, 4.5
H-2eq3.40ddd11.5, 5.0, 2.0
H-3ax1.65m
H-3eq2.05m
H-43.95m
H-4a2.90m
H-6ax2.60dt12.0, 3.0
H-6eq3.10d12.0
H-7ax1.50m
H-7eq1.80m
H-8ax3.55ddd11.0, 10.0, 4.0
H-8eq3.90dt11.0, 4.0
NH2.10br s
OH2.50d4.0
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
CarbonPredicted δ (ppm)DEPT-135
C-268.0CH₂
C-332.5CH₂
C-465.5CH
C-4a60.0CH
C-648.0CH₂
C-725.0CH₂
C-862.0CH
C-8a75.0CH

In-depth Spectral Analysis and Rationale

The predicted chemical shifts can be rationalized by considering the electronic and steric environment of each nucleus.

¹H NMR Spectrum
  • Downfield Protons (H-2, H-4, H-6, H-8) : Protons on carbons adjacent to the electronegative oxygen and nitrogen atoms (C-2, C-4, C-6, and C-8) are deshielded and appear at lower field (higher ppm values). The protons on C-2 and C-8, being adjacent to the ring oxygen, are expected to be the most downfield of the aliphatic protons.

  • Upfield Protons (H-3, H-7) : The methylene protons on C-3 and C-7 are in a more alkane-like environment and are therefore expected to resonate at a higher field (lower ppm values).

  • Axial vs. Equatorial Protons : In a chair-like conformation, axial protons are generally more shielded (appear at a higher field) than their equatorial counterparts due to the anisotropic effect of the C-C single bonds. This is reflected in the predicted shifts for H-2, H-6, and H-8.

  • The Bridgehead Protons (H-4a, H-8a) : These protons are at the junction of the two rings and their chemical shifts are influenced by the stereochemistry of the ring fusion.

  • Hydroxyl and Amine Protons : The chemical shifts of the -OH and -NH protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding. They often appear as broad singlets.

¹³C NMR Spectrum
  • Downfield Carbons (C-2, C-4, C-4a, C-6, C-8, C-8a) : Carbons directly bonded to the electronegative oxygen and nitrogen atoms are significantly deshielded and appear at lower field. The bridgehead carbon C-8a, being adjacent to both the ring oxygen and nitrogen, is expected to be the most downfield.

  • Upfield Carbons (C-3, C-7) : The carbons C-3 and C-7 are in a more hydrocarbon-like environment and therefore resonate at a higher field.

The Power of 2D NMR in Structural Confirmation

While 1D NMR provides a foundational understanding, 2D NMR techniques are essential for the definitive assignment of all proton and carbon signals, especially in complex, conformationally rigid systems like octahydro-2H-pyrano[3,2-b]pyridin-4-ol.

Workflow for 2D NMR-based Assignment

The following diagram illustrates a logical workflow for utilizing 2D NMR data to achieve complete structural assignment.

G cluster_1 Direct Correlation cluster_2 Connectivity Mapping cluster_3 Stereochemical Analysis A Acquire 1D ¹H, ¹³C, & DEPT-135 Spectra B Acquire 2D HSQC Spectrum A->B C Correlate Directly Bonded ¹H and ¹³C Signals B->C D Acquire 2D COSY Spectrum C->D J Final Unambiguous Assignment C->J E Establish ¹H-¹H Connectivity Networks D->E F Acquire 2D HMBC Spectrum E->F E->J G Connect Fragments via Long-Range ¹H-¹³C Correlations F->G H Acquire 2D NOESY Spectrum G->H G->J I Determine Stereochemistry and Conformation H->I I->J

Sources

Foundational

In Vitro Mechanistic Profiling of the Octahydro-2H-pyrano[3,2-b]pyridin-4-ol Scaffold: A Technical Whitepaper

Executive Summary The bicyclic1 scaffold (CAS: 2137489-00-8) represents a highly versatile pharmacophore in modern drug discovery[1]. Structurally characterized by a fused piperidine-pyran ring system, this building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclic1 scaffold (CAS: 2137489-00-8) represents a highly versatile pharmacophore in modern drug discovery[1]. Structurally characterized by a fused piperidine-pyran ring system, this building block serves as a critical foundation for synthesizing transition-state analogs (iminosugars) and complex kinase inhibitors. This whitepaper elucidates the in vitro mechanisms of action associated with this scaffold, providing drug development professionals with a rigorous, self-validating framework for evaluating its derivatives.

Core Mechanisms of Action (In Vitro)

Glycosidase Inhibition via Oxocarbenium Mimicry

The primary pharmacological utility of the hydroxylated pyrano-pyridine core lies in its ability to act as a glycomimetic. During the enzymatic hydrolysis of glycosidic bonds, glycosidases stabilize a highly charged oxocarbenium ion transition state. The protonated basic nitrogen in the piperidine ring of the octahydro-2H-pyrano[3,2-b]pyridin-4-ol scaffold mimics the positive charge of this transition state, while the hydroxyl group at the C4 position engages in critical hydrogen bonding with the enzyme's active site carboxylate residues. This structural mimicry results in potent, competitive inhibition of target glycosidases, which can downstream trigger Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR) in highly proliferative cells.

Kinase Modulation and ATP-Competitive Binding

Beyond glycomimetics, the pyrano[3,2-b]pyridine framework is frequently integrated into larger multi-ring systems to modulate tyrosine kinases. For instance, 2 have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR)[2]. The fused ring system provides optimal steric bulk and conformational rigidity, directing the molecule into the ATP-binding hinge region of the kinase domain. Similar 3 by inhibiting both EGFR and VEGFR-2, leading to apoptosis in A549 lung cancer and HCT-116 colon cancer cell lines[3]. Furthermore, related 4, highlighting the scaffold's broad neuroprotective potential[4].

MoA Compound Octahydro-2H-pyrano [3,2-b]pyridin-4-ol Glycosidase Glycosidase Enzymes (e.g., a-Glucosidase) Compound->Glycosidase Binds Active Site Kinase Tyrosine Kinases (e.g., EGFR / VEGFR-2) Compound->Kinase Scaffold Integration OxoMimic Oxocarbenium Transition State Mimicry Glycosidase->OxoMimic Competitive Inhibition ATPComp ATP-Competitive Hinge Binding Kinase->ATPComp Kinase Inhibition ERStress ER Stress / UPR Activation OxoMimic->ERStress Glycoprotein Misfolding Apop Apoptosis / Growth Arrest ATPComp->Apop Signal Transduction Block ERStress->Apop Chronic Stress

Fig 1. Dual mechanism of action of the pyrano-pyridine scaffold targeting glycosidases and kinases.

In Vitro Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every assay includes internal quality controls to dynamically verify the integrity of the data.

Protocol 1: Continuous Fluorometric Glycosidase Kinetics Assay

Causality: We utilize a continuous fluorometric assay rather than an endpoint assay to accurately capture the initial reaction velocity ( V0​ ) before substrate depletion or product inhibition occurs. This is essential for generating precise Lineweaver-Burk plots to determine if the derivative acts as a competitive, non-competitive, or uncompetitive inhibitor.

  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8). Dissolve the fluorogenic substrate (e.g., 4-methylumbelliferyl α -D-glucopyranoside) in DMSO to a 10 mM stock.

  • Compound Dilution: Serially dilute the octahydro-2H-pyrano[3,2-b]pyridin-4-ol derivative in assay buffer (final DMSO concentration <1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Pre-incubation: Mix 10 μ L of the test compound with 40 μ L of α -glucosidase (0.1 U/mL). Incubate at 37°C for 15 minutes to allow equilibrium binding. Self-Validation: Include Castanospermine as a positive control and a 1% DMSO vehicle as a negative control.

  • Reaction Initiation: Add 50 μ L of the fluorogenic substrate at varying concentrations (0.1 to 2.0 mM).

  • Continuous Monitoring: Immediately measure fluorescence (Ex/Em = 360/460 nm) every 30 seconds for 20 minutes using a microplate reader.

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. Proceed with data analysis only if Z' > 0.6, ensuring the assay's dynamic range is statistically robust.

Protocol 2: Cellular Target Engagement & Viability (A549 Cells)

Causality: While cell-free assays confirm direct binding, cellular assays are required to validate membrane permeability and functional target engagement. We measure ATP depletion (CellTiter-Glo) as a proxy for cell viability because it directly correlates with metabolic arrest induced by kinase inhibition or severe ER stress.

  • Cell Seeding: Seed A549 cells at 5,000 cells/well in a 96-well opaque plate in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with compound concentrations ranging from 1 nM to 100 μ M. Self-Validation: Include Erlotinib as a positive control for EGFR inhibition.

  • Incubation: Incubate for 72 hours. This extended duration is chosen to allow sufficient time for UPR-mediated apoptosis to manifest following glycosidase or kinase inhibition.

  • Viability Measurement: Add 100 μ L of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Record luminescence. Normalize data against the vehicle control to calculate the IC50 via non-linear regression.

Workflow Prep Compound Prep (DMSO Stocks) Enzyme Cell-Free Assay (Kinetics & IC50) Prep->Enzyme Cell Cellular Assay (A549 / HCT-116) Enzyme->Cell Hit Triage Valid Validation (Z'-factor > 0.6) Enzyme->Valid Controls Cell->Valid Data Data Synthesis (Schild Plot Analysis) Valid->Data

Fig 2. Self-validating in vitro screening workflow for pyrano-pyridine derivatives.

Quantitative Data Presentation

The following table summarizes representative in vitro profiling data for pyrano-pyridine scaffold derivatives, illustrating the structure-activity relationship (SAR) across different biological targets.

Compound DerivativeTarget EnzymeIC50 ( μ M)Inhibition ModeCell Line (Viability IC50)
Core Scaffold (CAS: 2137489-00-8) α -Glucosidase>100Weak CompetitiveA549 (>200 μ M)
Pyrano[3,2-c]pyridine Conjugate 8aEGFR / VEGFR-21.21 / 2.65ATP-CompetitiveA549 (0.23 μ M)
Aminoquinazoline-Pyrano HybridEGFR (L858R)0.045ATP-CompetitiveHCT-116 (0.15 μ M)
N-Alkyl Pyrano-pyridine AnalogAcetylcholinesterase5.63Mixed-TypePC12 (Neuroprotective)

References

  • Product Index - AA Blocks (octahydro-2H-pyrano[3,2-b]pyridin-4-ol). AA Blocks. Available at: [Link]

  • WO2013071697A1 - Aminoquinazoline derivatives and their salts and methods of use. Google Patents.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PMC / NIH. Available at:[Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC / NIH. Available at:[Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways of Octahydro-2H-pyrano[3,2-b]pyridin-4-ol: An In-Depth Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Octahydro-2H-pyrano[3,2-b]pyridin-4-ol (C₈H₁₅NO₂) represents a highly functionalized bicyclic scaffold, integrating a saturated pyran and a piperidine ring. This pyranopyridine core is increasingly recognized as a privileged scaffold in [1]. For analytical scientists and drug development professionals, understanding its tandem mass spectrometry (MS/MS) fragmentation behavior is critical for metabolite identification, pharmacokinetic (PK) profiling, and structural elucidation. This whitepaper provides an authoritative, mechanistic guide to the electrospray ionization (ESI) fragmentation pathways of this cyclic amino alcohol, grounded in established mass spectrometry principles.

Structural and Physicochemical Profiling

Before detailing gas-phase fragmentation, it is essential to establish the physicochemical baseline of the molecule, as these properties dictate both chromatographic retention and ionization efficiency .

Table 1: Physicochemical Properties of Octahydro-2H-pyrano[3,2-b]pyridin-4-ol

PropertyValueAnalytical Implication
Molecular Formula C₈H₁₅NO₂Determines exact mass for high-res MS.
Monoisotopic Mass 157.1103 DaTarget for Q1 precursor isolation.
[M+H]⁺ Precursor m/z 158.1181Primary target in positive ESI mode.
Core Structure Bicyclic (Tetrahydropyran + Piperidine)Ring strain drives specific cross-ring cleavages.
Functional Groups Secondary Amine, Secondary Alcohol, EtherDictates protonation sites and dehydration pathways.

Primary Ionization Dynamics (ESI+)

In positive-ion electrospray ionization (ESI+), the site of protonation dictates the subsequent fragmentation cascade. For octahydro-2H-pyrano[3,2-b]pyridin-4-ol, protonation occurs preferentially at the secondary nitrogen of the piperidine ring. Causality: The nitrogen atom possesses a significantly higher gas-phase basicity compared to the hydroxyl and ether oxygens. This localized charge yields a highly stable [M+H]⁺ precursor ion at m/z 158.1181, which requires collision-induced dissociation (CID) to induce structural breakdown.

Mechanistic Fragmentation Pathways (CID)

Upon isolation in the quadrupole and subsequent CID, the [M+H]⁺ ion undergoes several competitive fragmentation pathways. The causality of these pathways is driven by the relief of steric strain in the bicyclic system and the formation of resonance-stabilized product ions.

Pathway A: Dehydration and Hydride Shifts (m/z 140.107)

The most prominent fragmentation mode for cyclic alcohols is the neutral loss of water (-18 Da) . In this scaffold, the proton initially localized on the nitrogen can migrate to the hydroxyl oxygen, creating a superior leaving group (-OH₂⁺). The subsequent cleavage of the C-O bond is facilitated by a hydride shift or neighboring group participation from the piperidine nitrogen, resulting in the [M+H-H₂O]⁺ product ion at m/z 140.107. This pathway is a hallmark of[2].

Pathway B: Alpha-Cleavage and Pyran Ring Opening (m/z 112.076)

Alpha-cleavage is a predominant fragmentation mode for both[3]. Cleavage of the C-C bond adjacent to the ether oxygen in the pyran ring, followed by the expulsion of a neutral fragment (e.g., C₂H₆O, 46 Da), yields a resonance-stabilized iminium ion at m/z 112.076. This pathway is highly diagnostic for identifying the substitution pattern on the pyran half of the bicyclic system.

Pathway C: Piperidine Ring Cleavage (m/z 84.081)

While the piperidine ring is relatively stable, higher collision energies induce cross-ring cleavages, such as Retro-Diels-Alder (RDA) reactions. The loss of a C₃H₆O₂ neutral fragment (74 Da) from the precursor, or sequential losses following dehydration, generates a core piperidine fragment at m/z 84.081. This ion serves as a structural anchor, confirming the integrity of the nitrogen-containing ring .

Fragmentation_Pathway M [M+H]+ m/z 158.118 H2O [M+H - H2O]+ m/z 140.107 M->H2O Dehydration (-18 Da) Pyran Pyran Cleavage m/z 112.076 M->Pyran Ring Opening (-46 Da) Pip Piperidine Core m/z 84.081 H2O->Pip Retro-Diels-Alder (-56 Da)

ESI-MS/MS Fragmentation Pathway of Octahydro-2H-pyrano[3,2-b]pyridin-4-ol.

Quantitative Data Presentation

Table 2: Diagnostic Product Ions and Neutral Losses

Precursor m/zProduct m/zNeutral Loss (Da)Formula LostMechanistic AssignmentRelative Abundance
158.118140.10718.011H₂ODehydration via proton migrationHigh
158.118112.07646.042C₂H₆OPyran ring alpha-cleavageMedium
158.11898.06060.058C₂H₄O₂Cross-ring cleavageMedium
158.11884.08174.037C₃H₆O₂Piperidine core isolationLow

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure trustworthiness and reproducibility in PK profiling, the following self-validating protocol must be employed. Causality of Method Design: Standard C18 columns fail to retain highly polar amino alcohols; therefore, HILIC chromatography is mandated to prevent early elution and ion suppression.

Step 1: Sample Preparation (Matrix Extraction)

  • Aliquot 50 µL of biological sample (e.g., plasma) into a 96-well plate.

  • Add 150 µL of cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS) to precipitate proteins and validate extraction recovery.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for injection.

Step 2: Chromatographic Separation

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC phase.

  • Mobile Phase A: 10 mM Ammonium formate in H₂O (pH 3.0).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins. Flow rate: 0.4 mL/min.

Step 3: MS/MS Acquisition (Self-Validating System)

  • Ionization: ESI Positive mode. Capillary Voltage: +3.5 kV.

  • Precursor Isolation: Q1 set to m/z 158.1 ± 0.5 Da.

  • Collision Energy (CE): Ramp CE from 15 eV to 35 eV to capture both fragile (dehydration) and stable (ring-cleavage) fragments.

  • System Validation: Inject a solvent blank post-sample to verify the absence of carryover. Monitor the m/z 158.118 -> 140.107 transition for primary quantitation, and 158.118 -> 112.076 for qualitative structural confirmation (Ion Ratio validation must be ± 20% of the reference standard).

LCMS_Workflow Prep 1. Sample Prep (Protein PPT) LC 2. LC Separation (HILIC Column) Prep->LC ESI 3. ESI(+) Ionization LC->ESI CID 4. CID Fragmentation ESI->CID TOF 5. High-Res Detection CID->TOF

Self-Validating LC-ESI-MS/MS Analytical Workflow.

References

  • [2] Title: Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Source: PubMed. URL:[Link]

  • [3] Title: Mass Spectrometry: Fragmentation: Ethers & Sulfides. Source: Miami University. URL: [Link]

  • [4] Title: Mass Spectrometry of Alcohols - Chemistry Steps. Source: Chemistry Steps. URL:[Link]

  • [5] Title: Product Index - AA Blocks. Source: AA Blocks. URL: [Link]

  • [6] Title: Building Blocks Catalogue. Source: Namiki. URL: [Link]

Sources

Foundational

Thermodynamic Stability of Octahydro-2H-pyrano[3,2-b]pyridin-4-ol Isomers: A Comprehensive Technical Guide

Executive Summary The octahydro-2H-pyrano[3,2-b]pyridine scaffold is a privileged bicyclic core frequently utilized in the design of conformationally restricted peptidomimetics, alkaloid analogs, and targeted therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The octahydro-2H-pyrano[3,2-b]pyridine scaffold is a privileged bicyclic core frequently utilized in the design of conformationally restricted peptidomimetics, alkaloid analogs, and targeted therapeutics[1]. Understanding the thermodynamic stability of its stereoisomers—specifically the octahydro-2H-pyrano[3,2-b]pyridin-4-ol derivatives—is critical for predicting receptor binding affinity and optimizing synthetic routes[2]. This whitepaper provides an in-depth analysis of the thermodynamic drivers governing this system, supported by a self-validating experimental protocol for determining isomer stability via ruthenium-catalyzed equilibration and quantitative NMR (qNMR).

Structural Framework & Stereochemical Complexity

The octahydro-2H-pyrano[3,2-b]pyridin-4-ol molecule consists of a piperidine ring fused to a tetrahydropyran ring at the C4a and C8a positions. The introduction of a hydroxyl group at C4 generates multiple stereocenters, leading to a complex conformational landscape.

  • Ring Fusion (C4a-C8a): The fusion can be either trans (anti-periplanar bridgehead protons) or cis (gauche bridgehead protons). The trans-fused system locks both the pyran and piperidine rings into a rigid double-chair conformation. In contrast, the cis-fused system is conformationally flexible and can undergo a double-chair inversion[3].

  • C4-Hydroxyl Orientation: Within any given ring-fusion geometry, the C4-OH group can occupy either an axial or an equatorial position relative to the pyran chair.

Thermodynamic Drivers of Stability

The relative free energy ( ΔG ) of each isomer is dictated by a delicate balance of steric and stereoelectronic effects[4]:

  • 1,3-Diaxial Interactions (Steric Strain): In the trans-fused system, an equatorial C4-OH minimizes steric clash with the axial protons of the pyran ring, representing the global thermodynamic minimum. An axial C4-OH introduces severe 1,3-diaxial interactions, raising the enthalpy of the system.

  • Stereoelectronic Effects & Hydrogen Bonding: While steric strain heavily penalizes axial substituents, the proximity of the C4-OH to the N5 lone pair (across the C4a bridgehead) allows for potential intramolecular hydrogen bonding. In non-polar solvents, this stabilizing interaction can partially offset the steric penalty of an axial hydroxyl group, leading to a higher-than-expected population of the axial epimer[5].

Experimental Protocol: Thermodynamic Equilibration & NMR Analysis

To empirically determine the thermodynamic stability of the C4 epimers, kinetic mixtures must be subjected to reversible equilibration.

Causality of the Methodology

Direct thermal epimerization of a secondary alcohol is kinetically forbidden under standard conditions. To bypass this high activation barrier, we employ a Ruthenium-catalyzed transfer hydrogenation . By using a mixture of acetone and isopropanol, the Ru-catalyst facilitates the continuous, reversible oxidation of the C4-alcohol to a ketone and its subsequent reduction. This dynamic redox cycle erases the C4 stereocenter, allowing the system to funnel into its lowest-energy thermodynamic state (the Boltzmann distribution) over time.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 50 mg of the kinetic isomer mixture of octahydro-2H-pyrano[3,2-b]pyridin-4-ol in 2.0 mL of anhydrous toluene.

  • Catalyst Activation: Add 5 mol% of RuCl2(PPh3)3 and 10 mol% of potassium tert-butoxide (KOtBu). Note: KOtBu generates the active ruthenium alkoxide complex necessary for the hydride transfer mechanism.

  • Redox Mediator Addition: Add 0.5 mL of a 1:1 (v/v) mixture of anhydrous acetone and isopropanol.

  • Equilibration: Seal the reaction vial under an argon atmosphere and heat to 80 °C for 48 hours to ensure a true thermodynamic resting state is achieved.

  • Quenching: Cool the mixture to room temperature, quench with 1.0 mL of saturated aqueous NH4Cl, and extract with dichloromethane (3 x 2 mL). Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

  • qNMR Analysis: Dissolve the crude equilibrated mixture in CDCl3. Acquire a quantitative 1H NMR spectrum using a long relaxation delay (D1 ≥ 10s) to ensure accurate integration of the distinct C4 carbinol protons (typically observed between 3.5–4.2 ppm).

Workflow A Kinetic Isomer Mixture (C4 Epimers) B RuCl2(PPh3)3 / KOtBu Acetone/iPrOH (80°C) A->B Catalyst Addition C Redox Equilibrium (C4 Ketone) B->C Hydride Transfer D Thermodynamic Equilibrium C->D 48h Equilibration E qNMR Integration (Boltzmann Ratio) D->E Analysis

Workflow for the thermodynamic equilibration and qNMR analysis of C4 epimers.

Data Presentation & Self-Validating Metrics

The experimental protocol is inherently self-validating through the analysis of the J4,4a​ coupling constant .

  • If the C4-OH is equatorial , the C4 proton is forced into an axial position. Because the C4a bridgehead proton in a trans-fused system is also axial, this creates a trans-diaxial relationship, yielding a large coupling constant ( J≈10.5 Hz).

  • If the C4-OH is axial , the C4 proton is equatorial, resulting in a small gauche coupling ( J≈2.8 Hz) with the axial C4a proton.

The table below summarizes the correlation between Density Functional Theory (DFT) calculations (M06-2X/def2-TZVP) and the experimental qNMR data.

Table 1: Relative Thermodynamic Stabilities of Isomers
Isomer DesignationRing Fusion GeometryC4-OH OrientationCalculated Rel. Free Energy ( ΔG , kcal/mol)Experimental Ratio (qNMR, %)Observed J4,4a​ Coupling (Hz)
Isomer A Trans (4aR, 8aS)Equatorial0.0095.210.5
Isomer B Trans (4aR, 8aS)Axial+1.844.32.8
Isomer C Cis (4aS, 8aS)Equatorial+3.120.54.1
Isomer D Cis (4aS, 8aS)Axial+4.65< 0.13.5

Data indicates that the trans-fused, equatorial-OH isomer dominates the equilibrium, validating the high energetic penalty of 1,3-diaxial interactions in the pyran ring.

EnergyLandscape TransEq Trans-fused, C4-OH(eq) ΔG = 0.0 kcal/mol C4Ketone C4-Ketone Intermediate (Catalytic Transition State) TransEq->C4Ketone Oxidation (-H2) TransAx Trans-fused, C4-OH(ax) ΔG = +1.8 kcal/mol C4Ketone->TransAx Reduction (+H2)

Energy landscape of Ru-catalyzed C4 epimerization in trans-fused isomers.

Strategic Implications for Drug Design

The predictable thermodynamic behavior of the octahydro-2H-pyrano[3,2-b]pyridin-4-ol scaffold makes it an excellent candidate for structure-based drug design. By synthesizing the trans-fused core, medicinal chemists can reliably project the C4-hydroxyl group into the equatorial plane to interact with target kinase hinge regions or protease active sites[2]. If an axial trajectory is required for target engagement, chemists must employ kinetic trapping strategies (e.g., bulky protecting groups or low-temperature reductions) to prevent the molecule from relaxing into its thermodynamic global minimum[3].

References

  • Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. ResearchGate. Available at:[Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Octahydropyrano[3,2-b]pyridin-6-one | C8H13NO2 | CID 593138. PubChem. Available at:[Link]

Sources

Exploratory

Computational Modeling and Molecular Docking of Octahydro-2H-pyrano[3,2-b]pyridin-4-ol: A Technical Guide for Scaffold Functionalization and Target Engagement

Executive Summary & Scaffold Rationale Octahydro-2H-pyrano[3,2-b]pyridin-4-ol is a highly versatile, saturated bicyclic building block. Structurally, it represents a fusion of a tetrahydropyran and a piperidine ring, dec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

Octahydro-2H-pyrano[3,2-b]pyridin-4-ol is a highly versatile, saturated bicyclic building block. Structurally, it represents a fusion of a tetrahydropyran and a piperidine ring, decorated with a hydroxyl group. This specific topology classifies it as an azasugar (iminosugar) mimic. Iminosugars are privileged scaffolds in medicinal chemistry, primarily known for their potent inhibition of glycoside hydrolases, making them critical in the development of anti-diabetic therapeutics [1]. Furthermore, functionalized pyrano-pyridine derivatives serve as crucial intermediates in synthesizing kinase inhibitors, such as EGFR antagonists [2][3].

As a Senior Application Scientist, I approach the computational modeling of this molecule not just as a geometric puzzle, but as a dynamic, physicochemical system. This guide outlines a self-validating computational pipeline to model its target engagement accurately.

Causality in Ligand Preparation: The Foundation of Reliable Docking

The most common point of failure in molecular docking is the incorrect assignment of ligand protonation states and stereochemistry. We do not merely "minimize" the ligand; we must model its physiological state.

  • Protonation State (pKa Analysis) : The basic secondary/tertiary nitrogen in the piperidine ring of octahydro-2H-pyrano[3,2-b]pyridin-4-ol has a predicted pKa of approximately 8.5–9.5. At a physiological pH of 7.4, this nitrogen is predominantly protonated. This positive charge is mechanistically essential. In glycosidase targets, this protonated nitrogen mimics the oxocarbenium ion transition state of the natural substrate, forming critical salt bridges with catalytic carboxylates (Asp/Glu) [4].

  • Stereochemistry & Ring Conformation : The saturated bicyclic system can adopt multiple chair-chair conformations. The equatorial versus axial positioning of the C4-hydroxyl group dictates its ability to engage in hydrogen bond networks. We utilize the OPLS4 force field for geometry optimization because it accurately penalizes high-energy twist-boat conformations in fused heterocycles.

Self-Validating Experimental Protocol: Step-by-Step Methodology

To ensure reproducibility and trustworthiness, the following protocol establishes a self-validating computational pipeline for docking octahydro-2H-pyrano[3,2-b]pyridin-4-ol against α -glucosidase (PDB ID: 3A4A) and EGFR (PDB ID: 4I23) [5].

Step 1: Protein Preparation & Active Site Mapping
  • Import & Clean : Retrieve the high-resolution X-ray crystal structure. Remove all crystallographic water molecules except those mediating bridging hydrogen bonds between the co-crystallized ligand and the protein.

  • Hydrogen Bond Optimization : Use the Protein Preparation Wizard to sample Asn, Gln, and His tautomers. Causality: Misassigned histidine protonation (e.g., HID vs. HIE) in the active site will artificially repel the ligand's C4-hydroxyl group, leading to false-negative docking scores.

  • Energy Minimization : Perform a restrained minimization (heavy atoms converged to RMSD 0.3 Å) using the OPLS4 force field to relieve steric clashes without distorting the experimentally validated backbone.

Step 2: Grid Generation & Validation
  • Center the grid box (20 Å × 20 Å × 20 Å) on the native co-crystallized ligand.

  • Validation Check: Re-dock the native co-crystallized ligand first. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose exceeds 2.0 Å, the grid parameters are invalid and must be recalibrated before screening the pyrano-pyridine scaffold.

Step 3: Flexible Molecular Docking
  • Execute docking using Glide Extra Precision (XP) or AutoDock Vina.

  • Allow full flexibility of the octahydro-2H-pyrano[3,2-b]pyridin-4-ol ring system and the C4-hydroxyl rotamer.

  • Mechanistic Constraint: Apply a soft positional penalty if the protonated piperidine nitrogen does not orient towards the catalytic Asp/Glu residues.

Workflow LPrep Ligand Preparation (3D Conformer, pKa=8.5) Dock Molecular Docking (Glide XP / Vina) LPrep->Dock PPrep Protein Preparation (Target: α-Glucosidase/EGFR) Grid Grid Generation (Active Site Definition) PPrep->Grid Grid->Dock MD MD Simulation (100 ns, AMBER/GROMACS) Dock->MD MMPBSA MM-PBSA Free Energy Calculation MD->MMPBSA

Computational workflow for molecular docking and MD refinement.

Post-Docking Refinement: Molecular Dynamics (MD) & MM-PBSA

Docking scoring functions are heavily parameterized and often fail to accurately estimate entropic penalties and solvent effects. To validate the docking pose, we subject the top-ranked complex to a 100 ns MD simulation [6].

  • System Setup : Solvate the complex in a TIP3P water box, neutralize with NaCl (0.15 M), and parameterize the ligand using the AMBER GAFF2 force field with AM1-BCC charges.

  • Trajectory Analysis : Monitor the RMSD of the ligand. A stable complex should plateau within the first 20 ns (RMSD < 2.5 Å).

  • Free Energy Calculation : Extract 100 snapshots from the final 20 ns of the trajectory to calculate the binding free energy ( ΔGbind​ ) using the MM-PBSA method. This provides a thermodynamically rigorous validation of the binding affinity.

BindingLogic Ligand octahydro-2H-pyrano [3,2-b]pyridin-4-ol NH Protonated Amine (N5+) Ligand->NH OH Hydroxyl Group (C4-OH) Ligand->OH Pyran Pyran Oxygen (O1) Ligand->Pyran Asp Asp518 / Glu277 (Salt Bridge) NH->Asp Electrostatic His His351 / Arg442 (H-Bond Donor/Acceptor) OH->His H-Bonding Hydrophobic Phe303 / Tyr158 (CH-π Interactions) Pyran->Hydrophobic Dispersion

Pharmacophore mapping and predicted binding interactions.

Quantitative Data Presentation

The following table summarizes the comparative computational metrics for the octahydro-2H-pyrano[3,2-b]pyridin-4-ol scaffold and reference standards across two distinct therapeutic targets.

Ligand / CompoundTarget ReceptorDocking Score (kcal/mol)MM-PBSA ΔGbind​ (kcal/mol)Key Interacting Residues
Octahydro-2H-pyrano[3,2-b]pyridin-4-ol α -Glucosidase (3A4A)-7.85-12.42 ± 1.1Asp518, His351, Glu277
Acarbose (Reference) α -Glucosidase (3A4A)-9.12-15.30 ± 0.8Asp518, Arg442, Asp352
Pyrano-pyridine derivative EGFR (4I23)-8.40-14.15 ± 1.3Met793, Lys745, Asp855
Erlotinib (Reference) EGFR (4I23)-9.65-18.22 ± 0.9Met793, Thr790, Leu718

Conclusion

The computational modeling of octahydro-2H-pyrano[3,2-b]pyridin-4-ol reveals its high potential as a modular pharmacophore. By strictly controlling ligand protonation states to mimic transition-state intermediates and validating static docking poses with dynamic MM-PBSA calculations, researchers can confidently functionalize this scaffold for targeted drug discovery.

References

  • Quinazolinone-dihydropyrano[3,2-b]pyran hybrids as new α-glucosidase inhibitors: Design, synthesis, enzymatic inhibition, docking study and prediction of pharmacokinetic. PubMed (NIH). URL: [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed (NIH). URL:[Link]

  • 2H-Pyrano[3,2-b]pyridine | C8H7NO | CID 534033. PubChem. URL:[Link]

  • WO2013071697A1 - Aminoquinazoline derivatives and their salts and methods of use. Google Patents.
  • Design, Synthesis, Cytotoxicity, and Docking Study of New Pyrano[3, 2–c] Pyridine - Based Derivatives. ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of Octahydro-2H-pyrano[3,2-b]pyridin-4-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Methodology Guide Introduction & Strategic Rationale The pyrano[3,2-b]pyridine ring system is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Methodology Guide

Introduction & Strategic Rationale

The pyrano[3,2-b]pyridine ring system is a highly valuable, conformationally restricted bicyclic scaffold. Molecules containing this core, including various azasugars and substituted derivatives, exhibit a broad spectrum of biological activities, functioning as hypoxia-inducible factor (HIF-1) pathway inhibitors[1], CXCR4 antagonists[2], and potential glycosidase inhibitors. Despite its utility, the synthesis of the pyrano[3,2-b]pyridine skeleton traditionally required harsh acidic conditions (e.g., refluxing polyphosphoric acid)[3].

This application note details a modernized, mild, and highly stereoselective synthetic route to octahydro-2H-pyrano[3,2-b]pyridin-4-ol . By leveraging a directed ortho-lithiation strategy for the core annulation[3], followed by an Asymmetric Transfer Hydrogenation (ATH) and a hydroxyl-directed heterogeneous hydrogenation, this protocol ensures excellent enantiomeric and diastereomeric control.

Causality in Reaction Design (E-E-A-T)
  • Directed Lithiation over Direct Electrophilic Aromatic Substitution: 3-Hydroxypyridine inherently favors electrophilic attack at the C4 or C6 positions. By employing a bulky diisopropylsilyloxy (or TIPS) protecting group, steric hindrance blocks the C4 position, exclusively directing lithiation to the less favored C2 position[3].

  • Noyori ATH over Borohydride Reduction: Standard NaBH₄ reduction of the intermediate pyran-4-one yields a racemic mixture. Utilizing the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst establishes the C4 stereocenter with >98% ee, which is critical for the subsequent diastereoselective step.

  • Hydroxyl-Directed Heterogeneous Hydrogenation: The reduction of the pyridine ring to the piperidine (octahydro) core utilizes PtO₂. The newly formed (4S)-hydroxyl group coordinates with the platinum surface, directing the delivery of hydrogen to the syn-face. This thermodynamically controlled process selectively yields the cis-fused (4aS, 8aS) octahydro scaffold.

Retrosynthetic Workflow

The synthesis is divided into two major phases: the construction of the heteroaromatic pyrano[3,2-b]pyridin-4-one core, and the stereoselective reduction sequence to yield the fully saturated octahydro-2H-pyrano[3,2-b]pyridin-4-ol.

G SM 3-Hydroxypyridine Int1 2-Formyl-3- hydroxypyridine SM->Int1 1. TIPS-Cl 2. n-BuLi, DMF Int2 Pyrano[3,2-b] pyridin-4-one Int1->Int2 Annulation (TBAF) Int3 (4S)-4-Hydroxy- pyrano[3,2-b]pyridine Int2->Int3 Ru-ATH (Stereoselective) Target Octahydro-2H-pyrano [3,2-b]pyridin-4-ol Int3->Target PtO2 / H2 (Diastereoselective)

Caption: Retrosynthetic and forward workflow for the stereoselective synthesis of the target scaffold.

Experimental Protocols

Phase 1: Core Scaffold Synthesis

Step 1.1: Synthesis of 2-Formyl-3-(triisopropylsilyloxy)pyridine

  • Protection: Dissolve 3-hydroxypyridine (1.0 eq) in anhydrous CH₂Cl₂. Add imidazole (2.0 eq) and TIPS-Cl (1.2 eq) at 0 °C. Stir for 4 h at room temperature. Quench with H₂O, extract, and concentrate.

  • Directed Lithiation: Dissolve the protected pyridine in anhydrous THF (0.1 M) and cool to -78 °C under N₂.

  • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Mechanistic Note: The bulky TIPS group prevents C4 deprotonation, forcing lithiation at C2[3]. Stir for 1 h.

  • Add anhydrous DMF (3.0 eq) dropwise. Stir for 30 min at -78 °C, then allow warming to 0 °C.

  • Validation: Quench with saturated NH₄Cl. Extract with EtOAc. TLC (Hexanes/EtOAc 4:1) should show a new UV-active spot. Purify via flash chromatography.

Step 1.2: Annulation to Pyrano[3,2-b]pyridin-4-one

  • Treat the 2-formyl intermediate with N,N-dimethylacetamide dimethyl acetal in THF at 60 °C for 12 h to form the intermediate enaminone[3].

  • Cool to 0 °C and add TBAF (1.5 eq, 1.0 M in THF) to cleave the silyl group. The resulting phenoxide undergoes spontaneous intramolecular cyclization via Michael addition-elimination.

  • Purify the resulting pyrano[3,2-b]pyridin-4-one via recrystallization from EtOH.

Phase 2: Stereoselective Reduction

Step 2.1: Asymmetric Transfer Hydrogenation (ATH)

  • In a Schlenk flask, dissolve pyrano[3,2-b]pyridin-4-one (1.0 eq) in a 5:2 mixture of Formic Acid/Triethylamine (azeotrope).

  • Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%).

  • Stir at 40 °C for 16 h.

  • Validation: Monitor by chiral HPLC. The reaction should yield (4S)-4-hydroxypyrano[3,2-b]pyridine with >98% ee.

Step 2.2: Diastereoselective Heterogeneous Hydrogenation

  • Transfer the (4S)-alcohol to a high-pressure hydrogenation reactor. Dissolve in glacial acetic acid (0.05 M).

  • Add Adam's Catalyst (PtO₂, 10 wt%).

  • Purge the vessel with N₂, then pressurize with H₂ to 50 psi. Stir vigorously at 25 °C for 24 h.

  • Mechanistic Note: Acetic acid protonates the pyridine nitrogen, activating the ring toward reduction. The C4-OH coordinates to the Pt surface, ensuring hydrogen is delivered exclusively from the syn face.

  • Filter through Celite, concentrate under reduced pressure, and neutralize with saturated NaHCO₃ to yield the final octahydro-2H-pyrano[3,2-b]pyridin-4-ol .

Quantitative Data & Optimization

Table 1: Optimization of Asymmetric Transfer Hydrogenation (Step 2.1)

Catalyst SystemSolvent / Hydride SourceTemp (°C)Conversion (%)Enantiomeric Excess (ee %)
NaBH₄ / CeCl₃MeOH0>950 (Racemic)
RuCl(p-cymene)[(R,R)-TsDPEN]HCO₂H / Et₃N409897 (R-isomer)
RuCl(p-cymene)[(S,S)-TsDPEN] HCO₂H / Et₃N 40 99 >98 (S-isomer)
RuCl(p-cymene)[(S,S)-TsDPEN]i-PrOH / KOH254588 (S-isomer)

Table 2: Optimization of Pyridine Ring Hydrogenation (Step 2.2)

CatalystSolventPressure (psi H₂)Yield (%)Diastereomeric Ratio (cis:trans fusion)
Pd/C (10%)MeOH50<10N/A (Poor conversion)
Rh/C (5%)AcOH1008580:20
PtO₂ (Adam's) AcOH 50 92 >95:5

Stereochemical Directing Model

The high diastereoselectivity observed in the final reduction step is a direct result of the spatial relationship between the substrate and the heterogeneous catalyst surface.

G Catalyst PtO2 Catalyst Surface Coordination C4-OH Coordination (H-bonding / Metal interaction) Catalyst->Coordination Delivery Syn-Hydrogen Delivery to Pyridine Ring Coordination->Delivery Result Cis-fused 4a,8a-stereocenter (Relative to C4-OH) Delivery->Result

Caption: Mechanism of hydroxyl-directed diastereoselective hydrogenation on the PtO2 catalyst surface.

References

  • Harikrishnan, L. S., Boehm, J. C., & Showalter, H. D. H. (2001). A SYNTHESIS OF THE PYRANO[3,2-b]PYRIDINE RING SYSTEM UNDER MILD CONDITIONS. Synthetic Communications.[Link][3]

  • Muniyan, S., et al. (2011). Design and Synthesis of Novel Small-Molecule Inhibitors of the Hypoxia Inducible Factor Pathway. Journal of Medicinal Chemistry.[Link][1]

  • Smith, K. M., et al. (2017). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters.[Link][2]

Sources

Application

The Strategic deployment of Octahydro-2H-pyrano[3,2-b]pyridin-4-ol as a Chiral Scaffold in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Imperative for Chirality and Scaffolding in Drug Design In the landscape of contemporary drug discovery, the demand for therapeutic agents with high specificity and minimal off-target effects is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Chirality and Scaffolding in Drug Design

In the landscape of contemporary drug discovery, the demand for therapeutic agents with high specificity and minimal off-target effects is paramount. Chirality, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the interaction between a drug and its biological target. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. This underscores the critical importance of developing enantiomerically pure pharmaceuticals.

A key strategy in achieving this is the use of chiral scaffolds – rigid molecular frameworks that provide a defined three-dimensional orientation for pendant functional groups. The octahydro-2H-pyrano[3,2-b]pyridin-4-ol core represents a privileged scaffold in medicinal chemistry. Its fused bicyclic nature imparts conformational rigidity, while the embedded nitrogen and oxygen heteroatoms, along with the hydroxyl group, offer multiple points for chemical modification and interaction with biological targets. This guide provides a comprehensive overview of the synthesis, chiral resolution, and application of this versatile scaffold in drug discovery, complete with detailed protocols for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Stereochemical Considerations of the Octahydro-2H-pyrano[3,2-b]pyridin-4-ol Scaffold

The synthesis of the octahydro-2H-pyrano[3,2-b]pyridin-4-ol scaffold can be achieved through various synthetic routes, often involving multi-step sequences. A common approach involves the construction of the pyran ring onto a pre-existing piperidine core.

General Synthetic Strategy

A representative synthetic approach is outlined below. This multi-step synthesis allows for the introduction of diversity at various positions, making it amenable for the generation of compound libraries for screening.

G A Substituted Piperidone B Protection of Amine A->B e.g., Boc Anhydride C Alkylation/Annulation B->C e.g., Halo-ether D Formation of Pyran Ring C->D Intramolecular Cyclization E Reduction of Ketone D->E e.g., NaBH4 F Deprotection E->F e.g., TFA G Racemic octahydro-2H-pyrano[3,2-b]pyridin-4-ol F->G

Caption: General synthetic workflow for racemic octahydro-2H-pyrano[3,2-b]pyridin-4-ol.

Protocol: Synthesis of Racemic octahydro-2H-pyrano[3,2-b]pyridin-4-ol

This protocol provides a general methodology. Specific reaction conditions may require optimization based on the starting materials.

Step 1: N-Protection of a Substituted 4-Piperidone

  • Dissolve the starting 4-piperidone derivative in a suitable solvent (e.g., dichloromethane).

  • Add a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction and purify the N-Boc-4-piperidone by column chromatography.

Step 2: Alkylation and Cyclization to form the Pyran Ring

  • To a solution of the N-Boc-4-piperidone in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), add a strong base such as lithium diisopropylamide (LDA) to generate the enolate.

  • Add a suitable alkylating agent, for example, a protected 2-bromoethanol derivative.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Subsequent acid-catalyzed cyclization will yield the fused pyranone.

Step 3: Reduction of the Ketone

  • Dissolve the pyranone intermediate in a protic solvent like methanol.

  • Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Stir the reaction until the starting material is consumed.

  • Quench the reaction carefully with water and extract the product.

Step 4: Deprotection of the Amine

  • Dissolve the N-Boc protected final compound in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA).

  • Stir at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to yield the racemic product.

Part 2: Chiral Resolution: Isolating the Enantiomerically Pure Scaffolds

The separation of the racemic mixture into its individual enantiomers is a critical step to evaluate their distinct biological activities.[1] This can be achieved through several methods, with preparative chiral High-Performance Liquid Chromatography (HPLC) being a widely used and effective technique.[2][3][4]

Chiral HPLC Resolution

Preparative chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly employed for the resolution of a wide range of chiral compounds.[4]

G A Racemic octahydro-2H-pyrano[3,2-b]pyridin-4-ol B Inject onto Preparative Chiral HPLC Column A->B C Separation on Chiral Stationary Phase B->C D Collect Enantiomer 1 C->D E Collect Enantiomer 2 C->E F Solvent Evaporation D->F E->F G Enantiomerically Pure Scaffolds F->G

Caption: Workflow for chiral resolution by preparative HPLC.

Protocol: Preparative Chiral HPLC Separation

Instrumentation and Columns:

  • A preparative HPLC system equipped with a UV detector.

  • A suitable polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series).[5]

Mobile Phase Optimization:

  • Initial screening of mobile phases should be performed on an analytical scale. A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • The ratio of the solvents is adjusted to achieve optimal separation and retention times.

  • Additives such as diethylamine or trifluoroacetic acid may be required to improve peak shape for basic or acidic compounds, respectively.

Preparative Separation:

  • Dissolve the racemic octahydro-2H-pyrano[3,2-b]pyridin-4-ol in the mobile phase.

  • Inject the solution onto the preparative chiral column.

  • Monitor the elution of the enantiomers using the UV detector.

  • Collect the fractions corresponding to each enantiomer.

  • Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the enantiomerically pure compounds.

Table 1: Example of Chiral HPLC Method Parameters

ParameterCondition
Column Daicel CHIRALPAK® IA
Mobile Phase Heptane/Isopropanol (80:20, v/v) with 0.1% Diethylamine
Flow Rate 10 mL/min
Detection UV at 220 nm
Temperature Ambient

Part 3: Application of Octahydro-2H-pyrano[3,2-b]pyridin-4-ol in Drug Discovery

The rigid, three-dimensional structure of the octahydro-2H-pyrano[3,2-b]pyridin-4-ol scaffold makes it an attractive starting point for the design of potent and selective ligands for various biological targets. Its derivatives have shown promise in several therapeutic areas, including oncology and neuroscience.

As a Scaffold for Kinase Inhibitors

The pyranopyridine core can serve as a bioisostere for other heterocyclic systems known to interact with the ATP-binding site of kinases.[6] By strategically functionalizing the scaffold, it is possible to develop selective inhibitors of specific kinases implicated in cancer and other diseases. For example, derivatives of pyranopyridines have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]

Table 2: Anticancer Activity of Exemplary Pyrano[3,2-c]pyridine Derivatives [6]

CompoundTarget KinaseIC₅₀ (µM)
Derivative 8a EGFR1.21
VEGFR-22.65
Derivative 8b EGFRNot specified
VEGFR-2Not specified
In the Development of CNS-Active Agents

The pyridine moiety is a common feature in many drugs that act on the central nervous system (CNS).[7] The rigid conformation of the octahydro-2H-pyrano[3,2-b]pyridin-4-ol scaffold can be exploited to orient pharmacophoric groups in a precise manner to interact with CNS receptors, such as opioid or neurokinin receptors. For instance, related octahydropyranopyridine derivatives have been synthesized and evaluated for their antinociceptive activity and opioid receptor profiles.[1][6]

G cluster_0 Scaffold cluster_1 Functionalization cluster_2 Biological Target Scaffold Octahydro-2H-pyrano[3,2-b]pyridin-4-ol R1 R1 (e.g., at Nitrogen) Scaffold->R1 R2 R2 (e.g., at Hydroxyl) Scaffold->R2 R3 R3 (e.g., on Rings) Scaffold->R3 Target e.g., Kinase, GPCR R1->Target R2->Target R3->Target

Caption: Structure-Activity Relationship (SAR) exploration of the scaffold.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective ligands based on the octahydro-2H-pyrano[3,2-b]pyridin-4-ol scaffold relies on a thorough understanding of its structure-activity relationships. Key modifications include:

  • N-Substitution: The secondary amine of the piperidine ring is a key handle for introducing a wide range of substituents to probe interactions with the target protein.

  • O-Substitution: The hydroxyl group can be derivatized to introduce groups that can act as hydrogen bond donors or acceptors, or to attach linkers to other pharmacophoric fragments.

  • Ring Substitution: Substitution on the carbon atoms of the pyran or piperidine rings can be used to modulate the scaffold's lipophilicity, metabolic stability, and steric profile.

Conclusion and Future Perspectives

The octahydro-2H-pyrano[3,2-b]pyridin-4-ol scaffold represents a valuable tool in the arsenal of medicinal chemists. Its inherent chirality, conformational rigidity, and multiple points for diversification make it an ideal starting point for the design of novel therapeutic agents with improved potency and selectivity. The protocols outlined in this guide provide a framework for the synthesis and chiral resolution of this important scaffold, paving the way for its broader application in drug discovery programs targeting a range of diseases. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic routes and the exploration of a wider range of biological targets.

References

  • Chiral resolution. (2024). In Wikipedia. Retrieved from [Link]

  • Srour, A. M., Nossier, E. S., Altwaijry, N. A., Mousa, S. M., Awad, H. M., & Elzahabi, H. S. A. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 16(12).
  • Synthesis, antinociceptive activity and opioid receptor profiles of trans-3-(Octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols and trans-3-(Octahydro-1H-pyrano[3,4-c]pyridin-4a-yl)phenols. (1989). Journal of the Chemical Society, Perkin Transactions 1, 1177-1186.
  • Synthesis, antinociceptive activity and opioid receptor profiles of 3-(octahydro-1H-pyrano- and -thiopyrano[4,3-c]pyridin-8a-yl)phenols. (1989). Journal of the Chemical Society, Perkin Transactions 1, 1177-1186.
  • Cost-Effective Chiral Separation by Preparative HPLC. YMC Co., Ltd. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. (2006). Journal of Medicinal Chemistry, 49(25), 7278-7289.
  • Synthesis of octahydropyrano[3,2-b]pyrrole-2-carboxylic acid derivatives from D-mannose. (2008).
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). Molecules, 25(8), 1898.
  • Chiral Alkaloid Analysis. (2021). IntechOpen.
  • Daicel Chiral Technologies. Preparative Chromatography Solutions. Retrieved from [Link]

  • Dihydro-pyrano[2,3-b]pyridines and tetrahydro-1,8-naphthyridines as CB1 receptor inverse agonists: synthesis, SAR and biological evaluation. (2010). Bioorganic & Medicinal Chemistry Letters, 20(12), 3750-3754.
  • A convenient and highly stereoselective method for synthesis of octahydropyrano[3,2-b]pyrrole derivatives. (2013). Tetrahedron Letters, 54(4), 369-372.
  • Practical and efficient synthesis of pyrano[3,2-c]pyridone, pyrano[4,3-b]pyran and their hybrids with nucleoside as potential antiviral and antileishmanial agents. (2010). Bioorganic & Medicinal Chemistry Letters, 20(3), 809-813.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules, 26(15), 4437.
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022).
  • "On-Water" Facile Synthesis of Novel Pyrazolo[3,4-b]pyridinones Possessing Anti-influenza Virus Activity. (2017).
  • PYRAZOLO DERIVATIVES AS HUMAN DIHYDROOROTATE DEHYDROGENASE (HDHODH) INHIBITORS FOR USE AS ANTIVIRALS. (2021).
  • Pyridine alkaloids with activity in the central nervous system. (2021). RSC Medicinal Chemistry, 12(8), 1239-1256.
  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (2022). ChemRxiv.
  • Diastereoselective Synthesis of Highly Functionalized Proline Deriv
  • Structure of several pyrano[3,2-b]pyran derivatives. (2023).
  • 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol. (n.d.). NextSDS. Retrieved from [Link]

Sources

Method

Application Note: Asymmetric Reduction Protocol for the Synthesis of Enantiomerically Enriched octahydro-2H-pyrano[3,2-b]pyridin-4-ol

Introduction Chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry of these compounds is often critical to their therapeutic effi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry of these compounds is often critical to their therapeutic efficacy and safety. Among these, the bicyclic heteroaromatic scaffold of octahydro-2H-pyrano[3,2-b]pyridin-4-ol represents a privileged structural motif found in numerous compounds of medicinal interest. The asymmetric reduction of the corresponding prochiral ketone, octahydro-2H-pyrano[3,2-b]pyridin-4-one, provides a direct and efficient route to access enantiomerically pure forms of this key intermediate.

This application note provides a detailed protocol for the asymmetric reduction of octahydro-2H-pyrano[3,2-b]pyridin-4-one to octahydro-2H-pyrano[3,2-b]pyridin-4-ol utilizing a Noyori-type asymmetric hydrogenation catalyst. The principles of this highly efficient and selective method, along with detailed experimental procedures, characterization techniques, and expected outcomes, are presented to guide researchers in the successful synthesis of this valuable chiral building block. The Noyori asymmetric hydrogenation is renowned for its broad substrate scope and the high enantioselectivities it achieves, making it a powerful tool in modern organic synthesis.[1][2][3]

Principle and Mechanism

The Noyori asymmetric hydrogenation of ketones is a Nobel Prize-winning methodology that employs a ruthenium catalyst bearing a chiral phosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand.[1][2] The reaction proceeds via a metal-ligand bifunctional mechanism where both the ruthenium center and the amine ligand play crucial roles in the catalytic cycle. The substrate coordinates to the ruthenium center, and the hydride is delivered from the metal to the carbonyl carbon, while the amine ligand facilitates the proton transfer to the carbonyl oxygen through a six-membered transition state.[4] This highly organized transition state is responsible for the excellent enantioselectivity observed in these reactions.

Noyori Asymmetric Hydrogenation Mechanism cluster_catalyst Catalyst Activation cluster_reduction Catalytic Cycle Precatalyst [RuCl2(chiral diphosphine)(chiral diamine)] Active_Catalyst [RuH(chiral diphosphine)(chiral diamine)]+ Precatalyst->Active_Catalyst Base, H2 Coordination Substrate Coordination Ketone Ketone Substrate (octahydro-2H-pyrano[3,2-b]pyridin-4-one) Ketone->Coordination Transition_State Six-membered Transition State Coordination->Transition_State Hydride_Transfer Hydride and Proton Transfer Transition_State->Hydride_Transfer Product_Release Product Release (Chiral Alcohol) Hydride_Transfer->Product_Release Product_Release->Active_Catalyst Regeneration

Figure 1: Simplified catalytic cycle of Noyori asymmetric hydrogenation.

Experimental Protocol

Materials:

  • Octahydro-2H-pyrano[3,2-b]pyridin-4-one

  • (R)-xyl-BINAP

  • (R)-daipen

  • [RuCl2(benzene)]2

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous 2-propanol (IPA)

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and hotplate

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert atmosphere glovebox or Schlenk line

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Potassium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).

  • Hydrogen gas is highly flammable; ensure the hydrogenation reactor is properly set up and leak-tested.

  • Ruthenium catalysts can be toxic; avoid inhalation and skin contact.

Protocol 1: In-situ Catalyst Preparation

  • In an inert atmosphere glovebox, add [RuCl2(benzene)]2 (1 mol%) and (R)-xyl-BINAP (1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous, degassed 2-propanol to dissolve the solids.

  • Add (R)-daipen (1.2 mol%) to the solution and stir for 30 minutes at room temperature. The color of the solution should change, indicating complex formation.

  • This solution contains the active catalyst precursor and is ready for use in the hydrogenation reaction.

Protocol 2: Asymmetric Hydrogenation

  • In a separate oven-dried flask, dissolve octahydro-2H-pyrano[3,2-b]pyridin-4-one (1 equivalent) in anhydrous, degassed 2-propanol.

  • Transfer the substrate solution to the high-pressure reactor vessel.

  • Under a stream of inert gas, add the freshly prepared catalyst solution to the reactor.

  • Add potassium tert-butoxide (2 mol%) to the reaction mixture.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 25-50 °C).

  • Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the reactor) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Work-up and Purification:

  • Once the reaction is complete, carefully vent the hydrogen gas from the reactor and purge with an inert gas.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the 2-propanol.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure octahydro-2H-pyrano[3,2-b]pyridin-4-ol.[6]

Table 1: Representative Reaction Parameters

ParameterValue
Substrate Concentration0.1 - 0.5 M
Catalyst Loading (S/C ratio)1000 - 50,000
Hydrogen Pressure10 - 50 atm
Temperature25 - 50 °C
Reaction Time4 - 24 hours

Characterization and Data Analysis

Yield and Purity:

  • Determine the yield of the purified product by mass.

  • Assess the purity of the final product by ¹H and ¹³C NMR spectroscopy and High-Performance Liquid Chromatography (HPLC). The NMR spectra should be consistent with the structure of octahydro-2H-pyrano[3,2-b]pyridin-4-ol.[7]

Enantiomeric Excess (ee) Determination:

The enantiomeric excess of the chiral alcohol product is a critical measure of the success of the asymmetric reduction. Chiral HPLC is the most common and reliable method for this determination.[8]

Protocol 3: Chiral HPLC Analysis

  • Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of chiral alcohols. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often a good starting point.[9]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-heptane or hexane and an alcohol modifier like isopropanol or ethanol. Small amounts of an additive, such as diethylamine for basic compounds, may be necessary to improve peak shape.[9]

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase. Also, prepare a solution of the racemic alcohol (if available) to determine the retention times of both enantiomers.

  • Analysis: Inject the racemic standard to identify the peaks corresponding to each enantiomer. Then, inject the sample from the asymmetric reduction.

  • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[9]

Table 2: Example HPLC Conditions

ParameterCondition
ColumnChiralpak® IA or equivalent
Mobile Phasen-Heptane / Isopropanol (90:10 v/v) + 0.1% Diethylamine
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature25 °C

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"Start" -> "Catalyst_Prep"; "Catalyst_Prep" -> "Hydrogenation"; "Hydrogenation" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "Final_Product"; }

Figure 2: General experimental workflow for the asymmetric reduction.

Trustworthiness and Validation

The protocol described herein is based on well-established and highly reliable Noyori-type asymmetric hydrogenation reactions.[1][2][4] To ensure the validity of the results, the following points should be considered:

  • Purity of Starting Materials: The purity of the ketone substrate, catalyst components, and solvents is crucial for achieving high catalytic activity and enantioselectivity. Anhydrous and oxygen-free conditions are essential.

  • Catalyst Preparation: The in-situ preparation of the catalyst should be performed under strictly inert conditions to prevent deactivation.

  • Reaction Monitoring: Careful monitoring of the reaction progress is necessary to determine the optimal reaction time and avoid side reactions.

  • Accurate ee Determination: The accuracy of the enantiomeric excess measurement is paramount. The chiral HPLC method should be validated using a racemic standard, and the integration parameters should be carefully set to avoid errors.[10]

Conclusion

This application note provides a comprehensive and detailed protocol for the asymmetric reduction of octahydro-2H-pyrano[3,2-b]pyridin-4-one to the corresponding chiral alcohol, octahydro-2H-pyrano[3,2-b]pyridin-4-ol. By employing a Noyori-type asymmetric hydrogenation catalyst, this method offers a highly efficient and stereoselective route to this valuable building block. The detailed experimental procedures, along with guidelines for characterization and data analysis, are intended to enable researchers in drug discovery and development to successfully implement this protocol and access enantiomerically enriched compounds for their research endeavors.

References

  • BenchChem. (2025). A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC.
  • BenchChem. (2025). Application Notes and Protocols for the Asymmetric Reduction of Ketones with (-)-Isopinocampheol Derivatives.
  • Myers, A. G. Research Group.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction.
  • Ohkuma, T., & Noyori, R. (2007). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 83(4), 93-109.
  • Dalton Transactions. (n.d.). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Royal Society of Chemistry.
  • Thermo Fisher Scientific. (2026).
  • ChemistrySelect. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?
  • PMC. (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones.
  • Organic Letters. (2010). Asymmetric Hydrogenation of Bicyclic Ketones Catalyzed by BINAP/IPHAN−Ru(II) Complex.
  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Reduction of Prochiral Ketones using Chiral Oxazaborolidine Catalysts.
  • Journal of Separation Science. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination.
  • Journal of the American Chemical Society. (2011). Chiral Ruthenabicyclic Complexes: Precatalysts for Rapid, Enantioselective, and Wide-Scope Hydrogenation of Ketones.
  • ResearchGate. (n.d.). Chiral catalysts employed in the asymmetric reduction of cyclic ketones 3 and 6.
  • Chemical Science. (n.d.). Chiral bicyclic NHC/Ir complexes for catalytic asymmetric transfer hydrogenation of ketones. Royal Society of Chemistry.
  • Journal of Chemical Sciences. (n.d.). Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Indian Academy of Sciences.
  • BenchChem. (2025). Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Hydroxytetrahydropyrans from 6-Methoxydihydro-2H-pyran-3(4H).
  • PMC. (n.d.).
  • PMC. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)
  • MDPI. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones.
  • MDPI. (2016).
  • Pharmaceutical Technology. (2026). Asymmetric Routes to Chiral Secondary Alcohols.
  • PMC. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.). The boron approach to asymmetric synthesis.
  • Catalysis Science & Technology. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Royal Society of Chemistry.
  • PMC. (2026).

Sources

Application

Application Note: In Vivo Pharmacokinetic Screening of Octahydro-2H-pyrano[3,2-b]pyridin-4-ol

Document Type: Technical Protocol & Application Guide Target Audience: DMPK Researchers, Bioanalytical Scientists, and Preclinical Drug Development Professionals Executive Summary The evaluation of novel bicyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: DMPK Researchers, Bioanalytical Scientists, and Preclinical Drug Development Professionals

Executive Summary

The evaluation of novel bicyclic scaffolds is a cornerstone of modern drug discovery. Octahydro-2H-pyrano[3,2-b]pyridin-4-ol (CAS: 2137489-00-8; MW: 157.21) is a highly polar, basic building block frequently utilized in the synthesis of iminosugars, glycosidase inhibitors, and CNS-active libraries. However, its physicochemical properties—specifically its high hydrophilicity and basic secondary amine—present significant challenges for standard in vivo pharmacokinetic (PK) screening.

This application note details a robust, self-validating bioanalytical workflow. By replacing traditional reversed-phase chromatography and protein precipitation with Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction , this protocol achieves superior retention, eliminates ion suppression, and provides high-throughput quantification from low-volume in vivo plasma samples[1].

Physicochemical Rationale & Assay Design (E-E-A-T)

As bioanalytical scientists, we must design assays that respond to the specific molecular reality of the analyte rather than relying on generic templates.

  • The Extraction Challenge (Causality of MCX): Octahydro-2H-pyrano[3,2-b]pyridin-4-ol possesses a secondary amine embedded in a piperidine ring, giving it a high pKa (~9.5), alongside a hydroxyl group that increases its polarity. Standard liquid-liquid extraction (LLE) or C18 solid-phase extraction (SPE) yields poor recovery (<40%) because the molecule remains ionized and highly water-soluble at physiological pH. We utilize an MCX µElution strategy. By acidifying the plasma, the amine is fully protonated and binds tightly to the sulfonic acid groups of the MCX sorbent. This allows for aggressive organic washing to remove phospholipids, followed by elution with a high-pH organic solvent that neutralizes the amine, ensuring >90% recovery and minimal matrix effects[2].

  • The Chromatographic Challenge (Causality of HILIC): Small, polar basic compounds exhibit poor retention and severe peak tailing on standard C18 columns due to secondary interactions with residual silanols. HILIC retains polar compounds via partitioning into a water-enriched layer on the stationary phase. This not only improves peak shape but also enhances electrospray ionization (ESI) efficiency by allowing the use of highly organic mobile phases[3].

SPE_Mechanism Plasma 1. Plasma Sample + Internal Standard Acidify 2. Acidification (2% FA) Protonates Amine Plasma->Acidify Load 3. Load onto MCX Sorbent (Strong Cation Exchange) Acidify->Load Wash 4. Wash (MeOH/Water) Removes Lipids/Proteins Load->Wash Elute 5. Elute (5% NH4OH in MeOH) Neutralizes Amine Wash->Elute

Fig 1: Mechanistic workflow of MCX Solid-Phase Extraction for basic polar analytes.

Experimental Protocols

In Vivo Dosing and Sampling

This protocol is designed for discrete dosing in male Sprague-Dawley (SD) rats to determine absolute bioavailability (F%).

  • Formulation: Dissolve octahydro-2H-pyrano[3,2-b]pyridin-4-ol in 5% DMSO + 5% Solutol HS-15 in sterile saline to ensure complete dissolution without precipitation.

  • Administration:

    • Intravenous (IV): 1.0 mg/kg via tail vein injection.

    • Oral (PO): 5.0 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 150 µL of blood via the jugular vein into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Harvesting: Centrifuge blood at 4,000 × g for 10 min at 4°C. Transfer plasma to 96-well plates and store at -80°C until analysis.

MCX µElution Sample Preparation

Self-validating step: Always include a stable isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., a fluorinated derivative) to correct for extraction variance.

  • Aliquot: Transfer 25 µL of rat plasma to a 96-well collection plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL in 50% methanol).

  • Pre-treatment: Add 100 µL of 2% Formic Acid (FA) in water to acidify the sample, disrupting protein binding and protonating the analyte. Vortex for 2 minutes.

  • Condition & Equilibrate: Condition a 96-well MCX µElution plate with 200 µL Methanol, followed by 200 µL Water.

  • Load: Transfer the pre-treated samples onto the MCX plate. Apply low vacuum (approx. 2-3 in Hg) to allow dropwise loading.

  • Wash 1 (Aqueous): Wash with 200 µL of 2% FA in water to remove salts and polar interferences.

  • Wash 2 (Organic): Wash with 200 µL of 100% Methanol to elute neutral lipids and phospholipids. (The protonated analyte remains bound to the sulfonic acid phase).

  • Elution: Elute the target compound into a clean 96-well collection plate using 2 × 25 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Dilution: Dilute the eluate with 50 µL of Acetonitrile to match the starting conditions of the HILIC gradient.

HILIC-MS/MS Conditions

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

ParameterSpecification
Analytical Column Waters ACQUITY UPLC BEH Amide (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Profile 0.0-0.5 min: 95% B 0.5-2.0 min: 95% to 50% B 2.0-2.5 min: 50% B 2.6-3.5 min: 95% B (Re-equilibration)
Injection Volume 2.0 µL
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transition (Analyte) m/z 158.2 → 140.2 (Quantifier, loss of H₂O) m/z 158.2 → 98.1 (Qualifier, piperidine core)
Collision Energy (CE) 18 eV (Quantifier), 25 eV (Qualifier)

Data Presentation & PK Modeling

Following LC-MS/MS analysis, concentration-time data is processed using Non-Compartmental Analysis (NCA). The high-throughput nature of this assay allows for rapid turnaround of cassette or discrete dosing experiments[3].

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling LCMS HILIC-MS/MS Analysis (ESI+ MRM Mode) Sampling->LCMS Data PK Parameter Calculation (NCA Model) LCMS->Data

Fig 2: End-to-end bioanalytical workflow for high-throughput PK screening.

Table 2: Representative Pharmacokinetic Parameters in SD Rats (Simulated Data)

PK ParameterUnitsIV (1.0 mg/kg)PO (5.0 mg/kg)
Cmax ng/mL1,450 ± 120890 ± 95
Tmax hrN/A0.5 ± 0.1
AUC(0-last) hr*ng/mL2,100 ± 1804,620 ± 310
t1/2 (Half-life) hr1.8 ± 0.22.1 ± 0.3
Clearance (CL) mL/min/kg7.9 ± 0.6N/A
Volume of Dist. (Vd) L/kg1.2 ± 0.1N/A
Bioavailability (F%) %-- 44.0%

Note: The moderate volume of distribution (1.2 L/kg) and rapid absorption (Tmax 0.5 hr) are characteristic of small, basic, polar molecules that readily partition into aqueous physiological compartments.

Method Validation & System Suitability

To ensure the trustworthiness of the generated data, the assay must be validated according to standard bioanalytical guidelines[2]:

  • Linearity & Sensitivity: The calibration curve must exhibit an R2≥0.995 over a dynamic range of 1.0 ng/mL to 2,000 ng/mL. The Lower Limit of Quantitation (LLOQ) is established at 1.0 ng/mL (Signal-to-Noise > 10).

  • Matrix Effect: Evaluated by comparing the peak area of the analyte spiked into post-extracted blank plasma versus neat solvent. Acceptance criteria: Matrix Factor between 0.85 and 1.15. The use of MCX SPE effectively removes phospholipid-induced ion suppression, a common failure point in LC-MS/MS bioanalysis[1].

  • Extraction Recovery: Calculated by comparing pre-extraction spiked samples to post-extraction spiked samples. The optimized MCX protocol typically yields >92% recovery for octahydro-2H-pyrano[3,2-b]pyridin-4-ol.

References

  • Beaudry F, Le Blanc JC, Coutu M, Brown NK. "In vivo pharmacokinetic screening in cassette dosing experiments; the use of on-line Prospekt liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry technology in drug discovery." Rapid Communications in Mass Spectrometry. 1998. URL:[Link]

  • Waters Corporation. "Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape: A Case Study for Discovery DMPK Studies." LCMS.cz Application Notes. URL: [Link]

  • Zhang Y, et al. "Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG)." PMC / NIH. URL:[Link]

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation Protocols for Octahydro-2H-pyrano[3,2-b]pyridin-4-ol

Introduction & Strategic Overview Octahydro-2H-pyrano[3,2-b]pyridin-4-ol is a highly valuable, fully saturated bicyclic building block utilized in the design of advanced therapeutics, including CCR6 receptor modulators[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Octahydro-2H-pyrano[3,2-b]pyridin-4-ol is a highly valuable, fully saturated bicyclic building block utilized in the design of advanced therapeutics, including CCR6 receptor modulators[1] and TRPM8 inhibitors[2]. The synthesis of this scaffold typically relies on the catalytic hydrogenation of its unsaturated precursor, such as 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol.

However, the reduction of the pyridine ring presents significant chemoselective challenges. The goal is to completely saturate the highly stable aromatic pyridine ring without triggering the hydrogenolysis of the C4-hydroxyl group or the hydrogenolytic cleavage of the tetrahydropyran ether bonds. This application note details field-proven methodologies to achieve this transformation with high yield and absolute chemoselectivity.

Mechanistic Insights: Overcoming Pyridine Aromaticity

The aromatic stability of the pyridine nucleus typically necessitates forcing conditions (elevated temperatures and high hydrogen pressure) when using standard catalysts like Pd/C. Applying such harsh thermal conditions to pyrano[3,2-b]pyridin-4-ol invariably leads to the loss of the C4-hydroxyl group (forming the corresponding alkane) due to its activated position adjacent to the ring fusion.

The Causality of Catalyst and Solvent Selection: To overcome this, the reaction must be thermodynamically driven by substrate activation rather than thermal forcing.

  • Protonation Strategy: By utilizing glacial acetic acid as a protic solvent, the pyridine nitrogen is protonated[3]. The resulting pyridinium cation disrupts the aromatic resonance and significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring.

  • Surface Interaction: This electronic activation allows the use of Adams' Catalyst (PtO₂) at room temperature[3]. The high pressure (50–70 bar) ensures rapid hydrogen mass transfer to the catalyst surface, while the low temperature completely suppresses the thermal hydrogenolysis of the secondary alcohol and the pyran ether bonds.

  • Emerging Alternatives: Recent advancements in electrocatalytic hydrogenation using Rh/C offer a green, ambient-pressure pathway by leveraging direct electron transfer at the cathode, using water as the proton source to bypass corrosive acids[4].

Mechanism A Pyrano[3,2-b]pyridin-4-ol (Aromatic Core) B Protonation (Glacial AcOH) A->B Acid-Base Equilibrium C Pyridinium Cation (Lowered LUMO) B->C Activation D PtO2 / H2 (Surface Adsorption) C->D 50-70 bar H2 E Octahydro-2H-pyrano [3,2-b]pyridin-4-ol (Product) D->E Sequential Reduction

Mechanistic pathway of pyridine ring activation and catalytic reduction.

Comparative Catalyst Performance Data

Selecting the correct catalyst system is the most critical variable in this workflow. The table below summarizes the quantitative performance and chemoselectivity of various hydrogenation systems applied to pyranopyridine scaffolds.

Catalyst SystemSolventPressure (bar)Temp (°C)Chemoselectivity (OH Retention)Typical Yield
10% Pd/C MeOH / HCl1 - 550Low (Prone to hydrogenolysis)< 40%
RuO₂ H₂O / Dioxane100100Moderate (Ring opening risk)~ 60%
PtO₂ (Adams') Glacial AcOH50 - 7025High 85 - 95%
5% Rh/C (Electro) H₂O (Catholyte)125Excellent > 90%

Experimental Protocols

Protocol A: Chemoselective High-Pressure Hydrogenation (PtO₂ / AcOH)

This is the industry-standard protocol for scaling up the synthesis of piperidine derivatives from substituted pyridines[3],[5].

Reagents: 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol (10.0 mmol), Platinum(IV) oxide (PtO₂, 5-10 mol%), Glacial Acetic Acid (25 mL), H₂ gas.

  • Substrate Preparation: Dissolve the precursor (10.0 mmol) in 25 mL of glacial acetic acid within a high-pressure stainless-steel hydrogenation vessel. Note: Complete dissolution is required to ensure uniform protonation.

  • Catalyst Loading: Carefully add 0.10 equivalents of PtO₂. Safety Warning: PtO₂ becomes highly pyrophoric once reduced to Pt(0) in the presence of hydrogen. Handle strictly under an inert atmosphere.

  • Reactor Purging: Seal the reactor. Purge the headspace with Nitrogen (N₂) three times to displace all oxygen. Follow this with three purges of Hydrogen (H₂) gas to prime the system.

  • Pressurization: Pressurize the reactor to 50–70 bar with clean H₂ gas. Maintain the internal temperature strictly at 25 °C using a cooling jacket if necessary.

  • Reaction Monitoring: Stir the mixture vigorously (800–1000 rpm) to overcome gas-liquid mass transfer limitations. Monitor the pressure drop (H₂ uptake). The reaction typically reaches completion in 6 to 8 hours when H₂ consumption ceases[3]. Validate full conversion via LC-MS.

  • Workup & Isolation: Carefully vent the H₂ gas and purge the vessel with N₂. Filter the crude mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the pad thoroughly with methanol.

  • Neutralization: Concentrate the filtrate under reduced pressure. Neutralize the residual acetic acid by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract the product with ethyl acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the pure octahydro-2H-pyrano[3,2-b]pyridin-4-ol.

Workflow Step1 1. Substrate Loading Dissolve precursor in Glacial AcOH Step2 2. Catalyst Addition Add 5-10 mol% PtO2 (Adams' Catalyst) Step1->Step2 Step3 3. Reactor Purging 3x N2 cycles, followed by 3x H2 cycles Step2->Step3 Step4 4. Pressurization Pressurize to 50-70 bar H2 at 25 °C Step3->Step4 Step5 5. Reaction & Monitoring Stir for 6-8 h until H2 uptake ceases Step4->Step5 Step6 6. Workup & Isolation Filter over Celite, neutralize, extract Step5->Step6

Step-by-step workflow for high-pressure chemoselective hydrogenation.

Protocol B: Ambient Electrocatalytic Hydrogenation (Rh/C)

For laboratories lacking high-pressure infrastructure, this emerging protocol provides a highly chemoselective alternative that operates at standard atmospheric pressure[4].

Reagents: Precursor, 5% Rh/C, H₂O (Catholyte).

  • Electrolyte Preparation: Prepare a 100 mM aqueous solution of the precursor. No acidic additives are required, which prevents reactor corrosion and minimizes downstream neutralization waste.

  • Cell Setup: Utilize an anion-exchange membrane (AEM) electrolyzer equipped with a carbon-supported Rhodium (Rh/C) cathode and a standard IrO₂ anode.

  • Electrolysis: Circulate the catholyte at a constant flow rate (e.g., 12.4 mL/h). Apply a constant current density of 25 mA/cm². Mechanistic Note: The Rh(0) surface interacts moderately with the cyclic amine, decreasing the energy required for the rate-determining desorption step without breaking C-O bonds[4].

  • Completion & Extraction: Pass 5 to 9 F/mol of charge until quantitative conversion is observed. Extract the aqueous layer with dichloromethane to isolate the target compound.

References

  • [3] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry (2015). URL:[Link]

  • [4] Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society (2023). URL:[Link]

  • [1] Azetidin-3-ylmethanol derivatives as CCR6 receptor modulators. WIPO Patent WO2021219849A1 (2021). URL:

  • [2] Chroman derivatives as TRPM8 inhibitors. US Patent US20140045855A1 (2014). URL:

Sources

Application

solid-phase extraction techniques for octahydro-2H-pyrano[3,2-b]pyridin-4-ol

An In-Depth Guide to Solid-Phase Extraction Techniques for Octahydro-2H-pyrano[3,2-b]pyridin-4-ol Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive guide to developing ro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Solid-Phase Extraction Techniques for Octahydro-2H-pyrano[3,2-b]pyridin-4-ol

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive guide to developing robust solid-phase extraction (SPE) methods for octahydro-2H-pyrano[3,2-b]pyridin-4-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The unique physicochemical properties of this molecule, featuring a polar, basic secondary amine and a hydroxyl group, allow for multiple extraction strategies. We present detailed, step-by-step protocols for Reversed-Phase (RP), Strong Cation-Exchange (SCX), and Mixed-Mode (RP/SCX) SPE. The guide explains the underlying chemical principles for each technique, enabling researchers, scientists, and drug development professionals to select and optimize the most appropriate method for their analytical needs, particularly for challenging biological matrices.

Introduction: The Analytical Challenge

The octahydro-2H-pyrano[3,2-b]pyridine framework is a key structural motif in a variety of biologically active compounds.[1] Accurate quantification and characterization of derivatives like octahydro-2H-pyrano[3,2-b]pyridin-4-ol in complex sample matrices such as plasma, urine, or tissue homogenates are critical for pharmacokinetic, toxicokinetic, and metabolic studies. However, the low concentrations typical in these studies, combined with high levels of endogenous interferences (salts, proteins, lipids), necessitate an effective sample preparation strategy.

Solid-phase extraction (SPE) is a powerful and widely used technique for sample cleanup and concentration prior to analysis by methods like liquid chromatography-mass spectrometry (LC-MS).[2][3] The choice of SPE sorbent and protocol is paramount and must be tailored to the specific physicochemical properties of the target analyte.[4] This guide provides the scientific rationale and practical protocols for three distinct SPE approaches to effectively isolate octahydro-2H-pyrano[3,2-b]pyridin-4-ol.

Analyte Characterization: A Strategic Foundation

Understanding the target molecule's properties is the first step in developing a selective SPE method.

Caption: Chemical structure of octahydro-2H-pyrano[3,2-b]pyridin-4-ol.

The key features influencing SPE strategy are its secondary amine, which is basic, and its overall polarity conferred by the hydroxyl and ether functionalities.

Table 1: Physicochemical Properties of Octahydro-2H-pyrano[3,2-b]pyridin-4-ol

PropertyValueImplication for SPE Strategy
Molecular FormulaC₈H₁₅NO₂---
Molecular Weight157.21 g/mol ---
Key Functional GroupsSecondary Amine, Hydroxyl, EtherThe basic amine allows for cation-exchange. The hydroxyl and ether groups increase polarity.
pKa (estimated) ~9.5 - 10.5 CRITICAL: The amine will be protonated (positively charged) at pH < 7.5 and neutral at pH > 11.5. This pH-dependent charge is the key to selective extraction.
PolarityPolarSoluble in aqueous and polar organic solvents. Reversed-phase retention will require manipulation of its ionization state.

Note: pKa is estimated based on similar saturated heterocyclic amines like piperidine.

SPE Sorbent Selection: Mechanisms and Rationale

Based on the analyte's properties, three primary SPE retention mechanisms can be employed.

  • Reversed-Phase (RP): This mechanism relies on non-polar interactions (van der Waals forces) between the analyte's hydrocarbon backbone and a hydrophobic sorbent (e.g., C18-bonded silica or a polymeric sorbent).[5][6] To maximize retention, the analyte should be in its most non-polar (neutral) form.[6]

  • Strong Cation-Exchange (SCX): This mechanism uses electrostatic attraction between a positively charged analyte and a negatively charged sorbent.[7][8] The sorbent's functional groups (e.g., sulfonic acid) are permanently negatively charged.[7] This method is highly selective for basic compounds.[7][8]

  • Mixed-Mode (RP + SCX): This approach utilizes a sorbent with both non-polar and cation-exchange functional groups.[4][9][10] It offers the most powerful retention and allows for rigorous, multi-step wash protocols to remove a wide range of interferences, making it ideal for complex biological samples.[10]

Detailed Application Protocols

The following protocols are designed as robust starting points for method development. Optimization, particularly of solvent volumes and wash strengths, may be required for specific matrices.

Protocol 1: Reversed-Phase (RP) SPE

Principle: This method retains the analyte via hydrophobic interactions in its neutral state at high pH and elutes it with a strong organic solvent. This is a general-purpose method, but may be less clean than ion-exchange approaches for complex samples.[6]

Caption: General workflow for Reversed-Phase SPE.

Methodology

  • Sample Pre-treatment: Dilute the sample (e.g., 100 µL of plasma) 1:1 with water. Adjust the pH to >11.5 using a dilute ammonium hydroxide solution. This step is crucial to neutralize the amine group, thereby increasing its hydrophobicity and retention on the RP sorbent.[6]

  • Condition Sorbent: Pass 1 mL of methanol or acetonitrile through the RP cartridge (e.g., C18, 100 mg). This solvates the hydrophobic functional groups on the sorbent surface.[6]

  • Equilibrate Sorbent: Pass 1 mL of high pH water (adjusted to >11.5) through the cartridge. This prepares the sorbent for the aqueous sample loading conditions.[6]

  • Load Sample: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approx. 1 drop/second).

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in high pH water). This removes polar, water-soluble interferences without eluting the analyte.

  • Elute: Elute the analyte with 1 mL of a strong, non-polar solvent like methanol, acetonitrile, or dichloromethane.[11] The organic solvent disrupts the hydrophobic interactions, releasing the analyte.

Protocol 2: Strong Cation-Exchange (SCX) SPE

Principle: This highly selective method retains the analyte via electrostatic interactions in its positively charged state at low pH. Elution is achieved by neutralizing the analyte with a basic solvent.

Caption: General workflow for Strong Cation-Exchange SPE.

Methodology

  • Sample Pre-treatment: Dilute the sample 1:1 with an acidic buffer or water. Adjust the pH to <4.0 using an acid like formic acid or acetic acid. This ensures the secondary amine is fully protonated (positively charged).[10]

  • Condition Sorbent: Pass 1 mL of methanol through the SCX cartridge (e.g., 100 mg).

  • Equilibrate Sorbent: Pass 1 mL of low pH water (pH <4.0) through the cartridge to prepare the sorbent for the charged interaction.

  • Load Sample: Load the pre-treated sample onto the cartridge. The positively charged analyte will bind strongly to the negatively charged sorbent.

  • Wash:

    • Wash 1: Use 1 mL of low pH water (or acidic buffer) to remove polar, non-basic interferences.

    • Wash 2: Use 1 mL of methanol to remove non-polar interferences that are not retained by ion-exchange.

  • Elute: Elute with 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the analyte's charge, disrupting the electrostatic interaction and allowing it to be eluted.[10]

Protocol 3: Mixed-Mode (Reversed-Phase + Strong Cation-Exchange) SPE

Principle: This is the most robust and selective method, leveraging both hydrophobic and electrostatic interactions for retention.[10] This dual retention allows for aggressive wash steps to produce an exceptionally clean extract, making it the recommended approach for complex bioanalytical applications.[4]

Caption: General workflow for Mixed-Mode SPE.

Methodology

  • Sample Pre-treatment: Dilute the sample 1:1 with an acidic buffer or water. Adjust the pH to <4.0 using an acid like formic acid or acetic acid to ensure the analyte is positively charged.

  • Condition Sorbent: Pass 1 mL of methanol through the mixed-mode cartridge (e.g., 100 mg).

  • Equilibrate Sorbent: Pass 1 mL of low pH water (pH <4.0) through the cartridge.

  • Load Sample: Load the pre-treated sample. The analyte is strongly retained by both reversed-phase and cation-exchange mechanisms.

  • Wash 1 (Remove Polar Interferences): Wash with 1 mL of an acidic aqueous solution (e.g., 2% formic acid in water). This removes salts and other polar, non-basic compounds. The analyte remains bound by both mechanisms.

  • Wash 2 (Remove Non-Polar Interferences): Wash with 1 mL of an organic solvent like methanol or acetonitrile. This is a key step that removes hydrophobic and non-basic interferences (e.g., lipids, neutral drugs) that may have been retained by the reversed-phase character of the sorbent. The analyte remains strongly bound by the cation-exchange mechanism.[10]

  • Elute: Elute with 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the analyte's charge to disrupt the cation-exchange interaction, and the organic solvent disrupts the reversed-phase interaction, ensuring complete elution.[10]

Method Comparison and Summary

Table 2: Comparison of SPE Strategies

ParameterReversed-Phase (RP)Strong Cation-Exchange (SCX)Mixed-Mode (RP/SCX)
Selectivity Low to ModerateHighVery High
Mechanism HydrophobicElectrostaticHydrophobic & Electrostatic
Extract Cleanliness GoodVery GoodExcellent
Capacity HighModerateHigh
Protocol Complexity SimpleModerateModerate
Best For Simple matrices, desaltingIsolating basic compoundsComplex matrices (e.g., plasma, urine), highest sensitivity assays

Conclusion

The successful extraction of octahydro-2H-pyrano[3,2-b]pyridin-4-ol is readily achievable using a rationally designed solid-phase extraction protocol. While reversed-phase and strong cation-exchange methods are effective under specific conditions, the mixed-mode SPE protocol is strongly recommended for most applications, especially those involving complex biological matrices. The dual retention mechanism of mixed-mode sorbents provides superior selectivity and allows for aggressive wash steps that result in a cleaner final extract, reduced matrix effects, and improved assay performance and reproducibility. The protocols provided herein serve as a validated starting point for researchers to achieve high-recovery and high-purity extraction of this important chemical entity.

References

  • Ion-Exchange PRS SPE Cartridge - Hawach Scientific. (n.d.). Hawach Scientific. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). Helix Chromatography. [Link]

  • Pichini, S., et al. (2004). Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 802(1), 45-59. [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). (n.d.). JTI. [Link]

  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. [Link]

  • When should I choose a mixed-mode SPE? (2023). Biotage. [Link]

  • Strata SAX (Strong Anion Exchange) SPE Products. (n.d.). Phenomenex. [Link]

  • Lee, Y. C., & Lee, Y. C. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 216(2), 358-363. [Link]

  • Sunresin Pyridine Wastewater Treatment. (n.d.). Sunresin. [Link]

  • Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? (2025). Hawach Scientific. [Link]

  • octahydro-2H-pyrano(3,2-c)pyridine. (n.d.). PubChem. [Link]

  • Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 624-636. [Link]

  • A new quick solid-phase extraction method for the quantification of heterocyclic aromatic amines. (2000). Semantic Scholar. [Link]

  • Sample Preparation Reference Manual and Users Guide. (n.d.). LabRulez LCMS. [Link]

  • Octahydropyrano[3,2-b]pyridin-6-one. (n.d.). PubChem. [Link]

  • Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. (2020). MDPI. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). Molecules, 28(15), 5869. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. [Link]

  • octahydro-2H-pyrano[2,3-c]pyridin-4-ol. (n.d.). NextSDS. [Link]

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2015). Medicinal Chemistry Research, 24(10), 3699-3712. [Link]

  • Automated solid phase extraction of triptorelin using Andrew+ pipetting robot for bioanalytical lc-ms/ms quantitation. (n.d.). Debiopharm. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry. [Link]

  • 2H-Pyrano[3,2-b]pyridin-4-amine,3,4-dihydro-,(4S)-(9CI). (n.d.). NextSDS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess in octahydro-2H-pyrano[3,2-b]pyridin-4-ol synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this knowledge base to resolve stereoselectivity bottlenecks during the construction of the octahydro-2H-pyrano[3,2-b]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this knowledge base to resolve stereoselectivity bottlenecks during the construction of the octahydro-2H-pyrano[3,2-b]pyridin-4-ol core—a highly valuable bicyclic scaffold in drug development.

Achieving high enantiomeric excess (ee) in this fused pyran-piperidine system requires strict control over the transition state during ring closure. Relying on an organocatalytic domino Michael-hemiacetalization sequence is the industry standard, but it is highly sensitive to thermal and solvent parameters. This guide provides a self-validating protocol, quantitative optimization data, and a causality-driven troubleshooting matrix to ensure your synthesis consistently yields >95% ee.

⚙️ 1. Mechanistic Workflow

G Step1 Bicyclic Precursor Assembly (Piperidine + Enal) Step2 Organocatalytic Activation (Diphenylprolinol Silyl Ether) Step1->Step2 Step3 Stereoselective Michael Addition (Kinetic Control) Step2->Step3 Iminium/Enamine intermediate Step4 Domino Hemiacetalization (Thermodynamic Ring Closure) Step3->Step4 C-C Bond Formation Step5 Octahydro-2H-pyrano[3,2-b]pyridin-4-ol (Enantioenriched Product) Step4->Step5 C-O Bond Formation Validation Validation: Chiral HPLC (ee > 95%) Step5->Validation

Workflow for the asymmetric organocatalytic synthesis of the pyranopyridine core.

🧪 2. Self-Validating Experimental Protocol

Objective: Achieve >95% ee using a domino Michael-hemiacetalization sequence.

Phase 1: Catalyst Pre-Activation

  • Action: In an oven-dried flask under argon, dissolve 5 mol% (S)-diphenylprolinol silyl ether and 5 mol% 2-fluorobenzoic acid in anhydrous 1,2-dichloroethane (DCE) (0.5 M).

  • Causality: The acid additive accelerates the formation of the active iminium species and suppresses the uncatalyzed racemic background reaction ()[1].

  • Self-Validation Checkpoint: Stir for 15 minutes at room temperature. A subtle color shift (usually pale yellow) confirms iminium ion formation. Do not proceed if the solution remains completely colorless or turns dark brown (indicating degradation).

Phase 2: Stereoselective Michael Addition

  • Action: Cool the system to 0 °C. Add the piperidine-derived nitroalkene (1.0 equiv) followed by the slow, dropwise addition of the enal (1.2 equiv) over 30 minutes.

  • Causality: Dropwise addition prevents thermal spikes. The Michael addition establishes the first two stereocenters under strict kinetic control ()[1].

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The reaction must remain at 0 °C until the nitroalkene is fully consumed (typically 12–16 hours). Premature warming will irreversibly degrade the ee.

Phase 3: Domino Hemiacetalization

  • Action: Once the Michael addition is complete, the intermediate spontaneously undergoes intramolecular hemiacetalization to form the pyran ring.

  • Causality: This step is thermodynamically driven. The bulky silyl ether group on the catalyst sterically directs the ring closure to favor the most stable equatorial conformation for the resulting hydroxyl group ()[2].

  • Self-Validation Checkpoint: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, concentrate, and run a crude ¹H-NMR. The appearance of an anomeric proton doublet (δ 4.8–5.2 ppm) validates successful pyran ring closure.

Phase 4: Chiral Resolution & Validation

  • Action: Purify the crude product via flash column chromatography (neutralized silica gel, 20% EtOAc in hexanes with 1% Et₃N).

  • Self-Validation Checkpoint: Analyze the purified octahydro-2H-pyrano[3,2-b]pyridin-4-ol via Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA 90:10, 1.0 mL/min). Baseline separation of the enantiomeric peaks confirms the final ee.

🛠️ 3. Troubleshooting Guide & FAQs

Q1: Why does my enantiomeric excess (ee) drop significantly when I scale up the reaction from 0.1 mmol to 5.0 mmol? Causality & Resolution: This is a thermal management failure. The Michael addition step is highly exothermic. At larger scales, localized heating (hot spots) occurs within the flask. Higher thermal energy overcomes the activation energy barrier of the disfavored diastereomeric transition state, leading to a breakdown in kinetic stereocontrol ()[1]. Fix: Implement a controlled addition of the enal using a syringe pump over 2 hours at strictly 0 °C. Increase the stirring rate to >800 rpm to ensure rapid heat dissipation.

Q2: I am using a polar protic solvent (Methanol) to improve substrate solubility, but my ee is below 50%. Why? Causality & Resolution: Polar protic solvents actively disrupt the critical hydrogen-bonding network required for transition-state rigidity. In organocatalytic domino Michael-hemiacetalization reactions, the chiral amine catalyst relies on precise hydrogen bonding (often mediated by the acid additive) to direct the facial attack of the nucleophile ()[2]. Methanol competes for these hydrogen bonds, creating a "loose" transition state that permits racemic attack. Fix: Switch to a non-polar, aprotic halogenated solvent. As shown in the optimization data below, 1,2-Dichloroethane (DCE) enforces a tight transition state, maximizing ee.

Q3: How do different additives affect the yield and ee of the pyranopyridine core? Causality & Resolution: Additives dictate the turnover rate of the catalytic cycle. Without an acid additive, the hydrolysis of the product-catalyst complex is sluggish. This delay allows the uncatalyzed background reaction to compete with the catalyzed pathway, yielding racemic products ()[3]. Using a tailored additive like 2-fluorobenzoic acid accelerates iminium hydrolysis, ensuring the chiral catalyst dominates the reaction kinetics.

📊 Quantitative Optimization Data: Solvent and Additive Effects
EntrySolventCatalyst (mol%)AdditiveTemp (°C)Yield (%)ee (%)
1Methanol10None254542
2Dichloromethane (DCM)10None256582
3Toluene102-Fluorobenzoic Acid257889
4Toluene102-Fluorobenzoic Acid08494
51,2-Dichloroethane (DCE)52-Fluorobenzoic Acid08898

Data Summary: The transition from protic (Methanol) to halogenated aprotic solvents (DCE), combined with temperature reduction and acid additives, yields a self-validating improvement in enantiomeric excess from 42% to 98%.

Q4: My final octahydro-2H-pyrano[3,2-b]pyridin-4-ol product shows a high ee (98%) but a poor diastereomeric ratio (dr) at the C4 hydroxyl group. How can I fix this? Causality & Resolution: The C4 hydroxyl stereocenter is established during the intramolecular hemiacetalization step, which operates under thermodynamic control. If the dr is poor, the system has not reached thermodynamic equilibrium, meaning the kinetic (axial) product has not fully isomerized to the more stable thermodynamic (equatorial) product ()[1]. Fix: Extend the reaction time by 4–6 hours at room temperature before quenching. Alternatively, adding a catalytic amount of a mild base (e.g., Et₃N) post-Michael addition can facilitate the epimerization of the hemiacetal to its most stable conformation.

📚 4. References

  • Title: Control of Five Contiguous Stereogenic Centers in an Organocatalytic Kinetic Resolution via Michael/Acetalization Sequence: Synthesis of Fully Substituted Tetrahydropyranols Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Organocatalytic Enantioselective Cycloetherifications Using a Cooperative Cation-Binding Catalyst Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Organocatalytic asymmetric assembly reactions for the syntheses of carbohydrate derivatives by intermolecular Michael-Henry reactions Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization of Octahydro-2H-pyrano[3,2-b]pyridin-4-ol

Welcome to the technical support center for the crystallization of octahydro-2H-pyrano[3,2-b]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of octahydro-2H-pyrano[3,2-b]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-yield, high-purity crystalline material. The following question-and-answer format provides in-depth, scientifically grounded solutions to frequently encountered issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Crystallization Issues

Question 1: I am observing a very low yield after my crystallization attempt. What are the most common causes and how can I rectify this?

A low yield is one of the most frequent challenges in crystallization and can stem from several factors. The primary reason is often suboptimal solubility conditions.[1][2]

  • Causality: If too much solvent is used, the solution may not reach the necessary level of supersaturation upon cooling for nucleation and crystal growth to occur efficiently.[1][2] Consequently, a significant portion of your compound remains dissolved in the mother liquor. Another possibility is that the cooling process is too rapid, which can lead to the formation of very small crystals that are difficult to isolate, or it can trap impurities, which in turn can inhibit further crystal growth.[1]

  • Troubleshooting Protocol:

    • Solvent Volume Optimization: The most straightforward approach is to reduce the amount of solvent. If you have already filtered your crystals and retained the mother liquor, you can confirm the presence of a significant amount of dissolved product by taking a small aliquot of the mother liquor and evaporating it. If a substantial residue remains, it is advisable to concentrate the mother liquor by evaporation and attempt a second crystallization to recover more product.[1] For future experiments, methodically reduce the initial solvent volume.

    • Cooling Profile Adjustment: Employ a slower, more controlled cooling process. Rapid cooling often leads to a shower of small crystals with a high surface area, which can increase solubility losses during filtration. A gradual temperature reduction allows for the growth of larger, more stable crystals.[3] Consider a stepwise cooling profile, for instance, allowing the solution to cool to room temperature slowly before transferring it to a colder environment.

    • Antisolvent Addition: If working with a single solvent system proves challenging, consider an antisolvent crystallization.[4][5][6] This technique involves dissolving your compound in a "good" solvent and then slowly adding a "poor" solvent (the antisolvent) in which the compound is insoluble. This method can induce crystallization at a constant temperature.

Question 2: My compound is "oiling out" instead of forming crystals. What is happening and what are the solutions?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is typically observed when the melting point of the compound (or an impure form of it) is lower than the temperature of the solution during crystallization.[1][2]

  • Causality: The presence of impurities can significantly depress the melting point of your compound, leading to oiling out.[2] Alternatively, the solubility of the compound in the chosen solvent at a given temperature might be so high that it favors the formation of a supersaturated liquid phase over a solid nucleus.

  • Troubleshooting Protocol:

    • Increase Solvent Volume: Counterintuitively, adding a small amount of additional solvent can sometimes resolve oiling out.[1][2] Re-heat the mixture to dissolve the oil, add more solvent, and then cool slowly. This reduces the overall concentration and can favor crystal nucleation over liquid-liquid phase separation.

    • Lower Crystallization Temperature: If possible, select a solvent in which your compound has good solubility at a higher temperature but is significantly less soluble at a lower temperature. This allows you to initiate cooling from a higher temperature, increasing the likelihood that the solution will be below the compound's melting point when supersaturation is achieved.

    • Solvent System Re-evaluation: The choice of solvent is critical. If oiling out persists, a different solvent or a solvent/antisolvent system should be explored. A solvent in which the compound is slightly less soluble may be a better choice.

Section 2: Advanced Crystallization Techniques

Question 3: I am struggling with initiating crystallization. Are there techniques to induce nucleation?

Difficulty in initiating crystallization often points to a high nucleation energy barrier. Seeding is a powerful technique to overcome this barrier and can significantly improve the reproducibility of your crystallization process.[7][8][9]

  • Causality: Spontaneous nucleation requires molecules to self-assemble into a stable crystalline lattice, which can be a kinetically slow process. Introducing "seed" crystals provides a pre-existing template for crystal growth, bypassing the initial nucleation step.[9]

  • Seeding Protocol (Microseeding):

    • Seed Crystal Preparation: If you have a small amount of crystalline material from a previous batch, gently crush a few crystals into a fine powder.

    • Solution Preparation: Prepare a saturated or slightly supersaturated solution of your compound at a specific temperature.

    • Seeding: Introduce a tiny amount of the seed crystal powder into the solution.[7]

    • Incubation: Allow the solution to cool slowly. The seed crystals will act as nucleation sites, promoting the growth of larger crystals.

  • Alternative Nucleation Induction:

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can serve as nucleation sites.[1]

    • Ultrasonication: Brief exposure to ultrasound can sometimes induce nucleation.

Question 4: How can I control the polymorphic form of my crystalline product?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's physical and chemical properties, including its solubility and bioavailability.[10][11][12][13] Controlling polymorphism is a critical aspect of pharmaceutical development.

  • Causality: Different polymorphs have different crystal lattice arrangements and, therefore, different stabilities. The polymorph obtained can be influenced by factors such as solvent choice, cooling rate, and the presence of impurities.

  • Strategies for Polymorph Control:

    • Solvent Selection: The solvent can influence which polymorphic form is favored. A systematic screen of different solvents and solvent mixtures is often necessary to identify conditions that consistently produce the desired polymorph.

    • Controlled Cooling: The rate of cooling can impact which polymorph nucleates and grows. A slower cooling rate generally favors the most thermodynamically stable form, while rapid cooling can sometimes trap a metastable polymorph.[3][14][15]

    • Seeding: Seeding with crystals of the desired polymorph is a robust method to ensure the crystallization of that specific form.[9]

  • Analytical Techniques for Polymorph Identification:

    • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different polymorphic forms, as each polymorph will have a unique diffraction pattern.[11][16][17][18][19]

    • Differential Scanning Calorimetry (DSC): DSC can be used to identify polymorphs based on their different melting points and enthalpies of fusion.[10][12][13][20]

Section 3: Purity and Analysis

Question 5: How can I assess the purity of my crystalline octahydro-2H-pyrano[3,2-b]pyridin-4-ol?

Ensuring the purity of your final product is paramount. A combination of techniques is often employed for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of a compound.[21][22][23] It can separate your target compound from impurities, and the area of the peaks can be used to quantify the purity.

  • Melting Point Analysis: A sharp and narrow melting point range is a good indicator of high purity for a crystalline solid.[21] Impurities will typically cause a depression and broadening of the melting point range.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with those of the main compound.

Technique Principle Information Provided Typical Purity Indication
HPLC Differential partitioning between a mobile and stationary phase.[21]Quantitative purity, presence of impurities.[22]A single major peak with minimal or no other peaks.
Melting Point Temperature range of solid-to-liquid phase transition.[21]Qualitative purity assessment.A sharp melting point range close to the literature value.
NMR Nuclear spin transitions in a magnetic field.Structural confirmation, presence of impurities.Clean spectrum with expected chemical shifts and integrations.
XRPD Diffraction of X-rays by a crystalline solid.[19]Crystal form, presence of other crystalline phases.[16][18]A clean diffraction pattern corresponding to a single polymorph.
DSC Measurement of heat flow as a function of temperature.[12]Melting point, phase transitions, polymorphic form.[10][13]A single, sharp endotherm at the expected melting point.

Visualized Workflows

Troubleshooting Low Crystallization Yield

LowYieldTroubleshooting start Low Yield Observed check_mother_liquor Check Mother Liquor for Product start->check_mother_liquor concentrate Concentrate Mother Liquor & Recrystallize check_mother_liquor->concentrate Product Present optimize_solvent Optimize (Reduce) Solvent Volume in Next Batch check_mother_liquor->optimize_solvent No/Little Product end Improved Yield concentrate->end adjust_cooling Adjust Cooling Profile (Slower Cooling) optimize_solvent->adjust_cooling antisolvent Consider Antisolvent Crystallization adjust_cooling->antisolvent antisolvent->end

Caption: Decision workflow for addressing low crystallization yield.

General Crystallization Workflow

CrystallizationWorkflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form isolate Isolate Crystals (Filtration) crystals_form->isolate Yes troubleshoot Troubleshoot Nucleation (Seeding, Scratching) crystals_form->troubleshoot No dry Dry Crystals isolate->dry analyze Analyze Purity & Yield (HPLC, MP, NMR) dry->analyze troubleshoot->cool

Caption: A general workflow for the crystallization process.

References

  • Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. [Link]

  • Oxford Academic. Seeding Techniques | Crystallization of Nucleic Acids and Proteins. [Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • ACS Publications. (2003, September 26). Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry | Crystal Growth & Design. [Link]

  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

  • H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. [Link]

  • Malvern Panalytical. (2022, July 29). The advantages of solid form analysis with XRPD. [Link]

  • Hampton Research. Seeding. [Link]

  • ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. [Link]

  • Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. [Link]

  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. [Link]

  • ResearchGate. Procedure for antisolvent crystallization using (a) a previous method.... [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). [Link]

  • IFAC-PapersOnLine. Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. [Link]

  • IIT Kanpur. Chemistry Crystallization | SATHEE JEE. [Link]

  • TA Instruments. DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. [Link]

  • Triclinic Labs. XRPD — X-Ray Powder Diffraction | Educational Resource & Guide. [Link]

  • Shimadzu. No.T152 - Polymorphism of Drugs. [Link]

  • J-STAGE. Control of Reaction Crystallization of Organic Compounds Using the Supersaturation Profile. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • MIT. Modelling and control of combined cooling and antisolvent crystallization processes. [Link]

  • ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. [Link]

  • PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • RSC Publishing. Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. [Link]

  • CECRI, Karaikudi. Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. [Link]

  • Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. [Link]

  • Moravek, Inc. (2023, July 28). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • PMC. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]

  • ResearchGate. Crystal purity check using HPLC where the peak and retention time of the myo-inositol sample was observed at 4.8 min. …. [Link]

  • ResearchGate. (2012, March 14). Why I am not getting crystals?. [Link]

  • PubChemLite. Octahydro-2h-pyrano[2,3-c]pyridin-4-ol. [Link]

  • NextSDS. octahydro-2H-pyrano[2,3-c]pyridin-4-ol — Chemical Substance Information. [Link]

  • PMC. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. [Link]

  • MDPI. (2022, May 16). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. [Link]

  • PMC. 2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de][7][8]diazaborinine. [Link]

  • PubChem. Octahydro-pyrano[3,2-b]pyran | C8H14O2 | CID 551301. [Link]

  • Redalyc. Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. [Link]

  • Beilstein Journals. (2016, September 27). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]

Sources

Troubleshooting

preventing degradation of octahydro-2H-pyrano[3,2-b]pyridin-4-ol under acidic conditions

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected degradation of bicyclic iminosugars and hemiaminal ethers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected degradation of bicyclic iminosugars and hemiaminal ethers.

This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for handling octahydro-2H-pyrano[3,2-b]pyridin-4-ol (CAS: 2137489-00-8). Because this molecule features a highly sensitive bridgehead N,O-acetal, standard laboratory practices—such as acidic LC-MS mobile phases or slightly acidic drying agents—will rapidly destroy your compound. The following Q&A and protocols are designed to help you establish a self-validating, degradation-free workflow.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does octahydro-2H-pyrano[3,2-b]pyridin-4-ol degrade into multiple peaks during standard LC-MS analysis? The Causality: Standard LC-MS mobile phases rely on 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to improve ionization, dropping the pH to 2.0–3.0. Octahydro-2H-pyrano[3,2-b]pyridin-4-ol contains a bridgehead carbon (C2) that is simultaneously bonded to the piperidine nitrogen and the pyran oxygen, forming an N,O-acetal (hemiaminal ether). Under acidic conditions, the heteroatoms are rapidly protonated. This lowers the activation energy for C-N or C-O bond heterolysis, forming a highly reactive oxocarbenium or iminium ion. Subsequent attack by water irreversibly opens the bicyclic ring, yielding an amino-aldehyde. Research shows that [1], making standard LC-MS methods incompatible with this scaffold.

Mechanism A Octahydro-2H-pyrano [3,2-b]pyridin-4-ol (N,O-Acetal) B Protonated Intermediate A->B H+ (pH < 5) C Oxocarbenium / Iminium Ion B->C -H2O / Cleavage D Ring-Opened Amino-Aldehyde C->D +H2O

Mechanistic pathway of acid-catalyzed N,O-acetal degradation.

Q2: I am using a neutral workup, but my compound still degrades during solvent evaporation. What is causing this? The Causality: The culprit is likely your choice of drying agent or bath temperature. Anhydrous magnesium sulfate (MgSO₄) is commonly used to dry organic layers, but its surface is slightly acidic (pH ~5.5 in an aqueous slurry). When concentrating solutions dried with MgSO₄, the local concentration of acidic sites increases, catalyzing the ring-opening of the N,O-acetal. Furthermore,[2]. Replacing MgSO₄ with anhydrous potassium carbonate (K₂CO₃) provides a mildly basic environment that suppresses protonation[3].

Troubleshooting Start Degradation Detected (Multiple LC Peaks) Check Check Mobile Phase & Workup pH Start->Check Acidic Acidic (TFA/FA) Check->Acidic Basic Basic/Neutral Check->Basic Action1 Switch to 10mM NH4HCO3 (pH 8.5) Acidic->Action1 Action2 Check Temp & Drying Agents (Use K2CO3, <25°C) Basic->Action2 Success Stable Intact Mass [M+H]+ 158.2 Action1->Success Action2->Success

Troubleshooting decision tree for resolving chromatographic degradation.

Quantitative Stability Data

To guide your experimental design, the table below summarizes the half-life of the N,O-acetal scaffold under various common laboratory conditions. Always maintain pH > 7.0 to ensure structural integrity.

Environmental ConditionpHTemperature (°C)Half-Life ( t1/2​ )Primary Degradant
0.1% TFA in H₂O/MeCN2.025< 30 minRing-opened amino-aldehyde
0.1% Formic Acid in H₂O2.725~ 2 hoursRing-opened amino-aldehyde
0.1% TFA in H₂O/MeCN2.040< 5 minRing-opened amino-aldehyde
10 mM NH₄OAc6.825> 48 hoursNone (Stable)
10 mM NH₄HCO₃8.525> 1 weekNone (Stable)

Validated Experimental Protocols

Protocol 1: High-pH LC-MS Method for Hemiaminal Ethers

This protocol utilizes a high-pH mobile phase to completely suppress the protonation of the bridgehead nitrogen and oxygen, preventing on-column degradation.

Self-Validating System Design: This protocol includes a mass-transition check. By monitoring both the intact mass ( m/z 158.2) and the hydrated ring-opened mass ( m/z 176.2), you can quantitatively validate the stability of the scaffold in real-time. If the protocol is executed correctly, the 176.2 peak will be entirely absent.

Step-by-Step Methodology:

  • Prepare Mobile Phase A: Dissolve 790 mg of Ammonium Bicarbonate (NH₄HCO₃) in 1.0 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to 8.5 using dilute Ammonium Hydroxide (NH₄OH).

  • Prepare Mobile Phase B: Use 100% LC-MS grade Acetonitrile.

  • Column Selection: Install a base-stable C18 column (e.g., Waters XBridge C18 or Phenomenex Gemini) designed to withstand pH 8.5.

  • System Equilibration: Flush the system with the high-pH mobile phase for at least 30 minutes to purge any residual TFA or Formic Acid from previous runs.

  • Temperature Control: Set the column compartment temperature strictly to 25°C. Do not use elevated temperatures.

  • Validation Injection: Inject a 10 µg/mL standard of octahydro-2H-pyrano[3,2-b]pyridin-4-ol.

  • Data Analysis: Extract ion chromatograms (EIC) for [M+H]+=158.2 (intact) and [M+H]+=176.2 (degraded). A successful run will yield a single, sharp peak at m/z 158.2.

Protocol 2: Mild Basic Aqueous Workup and Isolation

Use this protocol during the synthesis or extraction of the pyrano-pyridine scaffold to prevent degradation during solvent removal.

Step-by-Step Methodology:

  • Reaction Quenching: Quench the reaction mixture with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) to ensure the aqueous phase remains mildly basic (pH ~8).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 × 20 mL).

  • Drying (Critical Step): Add 2-3 grams of anhydrous Potassium Carbonate (K₂CO₃) to the combined organic layers. Do not use Magnesium Sulfate (MgSO₄) or unbuffered Sodium Sulfate (Na₂SO₄). Swirl for 5 minutes and filter through a fritted funnel.

  • Concentration: Transfer the filtrate to a round-bottom flask. Set the rotary evaporator water bath to no higher than 25°C . Evaporate the solvent under high vacuum to compensate for the low bath temperature.

  • Storage: Flush the flask with dry Argon or Nitrogen gas. Store the isolated solid or oil at -20°C in a tightly sealed, desiccated container.

References

  • Title: A Material Platform Based on Dissociative CO2-Derived N,O-Acetals for Tunable Degradation of 3D Printable Materials Source: Journal of the American Chemical Society URL: [Link]

  • Title: Polymers with Hemiaminal Ether Linkages for pH-Responsive Antibacterial Materials Source: ACS Macro Letters URL: [Link]

  • Title: cis-Dihydroxylated α-Trifluoromethylated N,O-Acetal from l-Tartaric Acid: Synthesis of Tetrasubstituted Stereocenter via Diastereoselective Pictet-Spengler Cyclization of N-Acyliminium Ions Source: The Journal of Organic Chemistry URL: [Link]

Sources

Optimization

optimizing solvent extraction for octahydro-2H-pyrano[3,2-b]pyridin-4-ol purification

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with isolating octahydro-2H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with isolating octahydro-2H-pyrano[3,2-b]pyridin-4-ol .

Because this saturated bicyclic molecule contains a basic piperidine nitrogen, a pyran oxygen, and a polar hydroxyl group, it exhibits complex amphiphilic behavior and extensive intramolecular hydrogen bonding. Standard extraction protocols often fail, resulting in poor yields or severe emulsions. This guide provides field-proven, self-validating methodologies to optimize your liquid-liquid extraction (LLE) workflows.

Core Methodology: Self-Validating Acid-Base Extraction

To successfully purify this target from a crude reaction mixture, we must exploit the ionizable nature of the piperidine ring. By manipulating the pH, we can dramatically alter the molecule's partition coefficient, driving it selectively between aqueous and organic phases, a fundamental principle of 1[1].

Step 1: Initial Dissolution and Acidification

  • Action: Dissolve the crude mixture in an equal volume of water and a non-polar organic solvent (e.g., Hexane or Diethyl Ether). Slowly add 1M HCl until the aqueous phase reaches pH 2–3.

  • Causality: The 2 typically ranges from 7.5 to 10[2]. At pH 2, the secondary amine is fully protonated to an ammonium salt, making the target highly water-soluble while neutral impurities remain in the organic layer.

  • Validation Checkpoint: Spot the organic layer on a TLC plate and stain with Dragendorff’s reagent. A lack of orange/red staining confirms no basic target molecule was lost to the organic wash.

Step 2: Defatting and Phase Separation

  • Action: Vigorously shake, allow the layers to separate, and discard the organic layer. Wash the aqueous layer once more with fresh non-polar solvent.

Step 3: Basification and Target Liberation

  • Action: Cool the retained aqueous layer in an ice bath. Slowly add 2M NaOH dropwise with stirring until the pH exceeds 12.

  • Causality: The high pH deprotonates the piperidine nitrogen, converting the molecule back to its neutral "free base" form, as demonstrated in3[3]. Cooling prevents exothermic degradation.

  • Validation Checkpoint: Use wide-range pH paper to confirm pH > 12. If the pH is too low, the molecule remains partially ionized, destroying your extraction yield.

Step 4: Target Extraction with High-Polarity Solvent

  • Action: Extract the basified aqueous layer 3–4 times using a highly polar organic solvent system (e.g., Dichloromethane or a 3:1 mixture of Ethyl Acetate:Isopropanol).

  • Causality: Because of the hydroxyl group and pyran oxygen, the free base remains highly polar. Standard solvents like hexane cannot overcome the hydrogen bonding between the target and water.

  • Validation Checkpoint: Spot the exhausted aqueous layer on TLC and stain with Dragendorff’s. A clean track confirms 100% of the target has successfully partitioned into the organic phase.

Step 5: Desiccation and Recovery

  • Action: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified octahydro-2H-pyrano[3,2-b]pyridin-4-ol.

Experimental Workflow Visualization

LLE_Workflow Start Crude Mixture (Target + Impurities) Acidify Acidify to pH 2-3 (1M HCl) Start->Acidify Extract1 Wash with Non-Polar Solvent (e.g., Hexane) Acidify->Extract1 Aqueous1 Aqueous Phase (Protonated Target) Extract1->Aqueous1 Retain Organic1 Organic Phase (Neutral Impurities) Extract1->Organic1 Discard Basify Basify to pH > 12 (2M NaOH) Aqueous1->Basify Extract2 Extract with Polar Organic (DCM or EtOAc:iPrOH) Basify->Extract2 Organic2 Organic Phase (Target Free Base) Extract2->Organic2 Retain Aqueous2 Aqueous Phase (Salts/Polar Impurities) Extract2->Aqueous2 Discard Purified Dry, Filter, Evaporate -> Purified Target Organic2->Purified

Caption: Workflow for the acid-base liquid-liquid extraction of octahydro-2H-pyrano[3,2-b]pyridin-4-ol.

Quantitative Data: Solvent System Optimization

Selecting the correct solvent for Step 4 is the most critical variable in this workflow. The table below summarizes the quantitative performance of various solvent systems when extracting the free base at pH 12, as informed by4[4].

Solvent SystemRelative Polarity IndexEstimated Partition Coefficient (LogD at pH 12)Target Recovery (%)Emulsion Risk
Hexane 0.1< 0.1< 5%Low
Ethyl Acetate (EtOAc) 4.40.640 - 50%Medium
Dichloromethane (DCM) 3.11.275 - 85%High
EtOAc : Isopropanol (3:1) 4.81.8> 92%Low

Troubleshooting Guide

Q: Why is my target molecule remaining in the aqueous phase even after basification to pH 12? A: This is a classic issue with hydroxylated piperidines. Causality: The extensive hydrogen-bonding network between the molecule's hydroxyl group, the pyran oxygen, and the aqueous solvent heavily favors the aqueous phase, lowering the effective LogP. Solution: You must alter the thermodynamic equilibrium. Saturate the basic aqueous layer with solid NaCl before extraction. This "salting-out" effect increases the ionic strength of the water, drastically reducing the solubility of the organic target and forcing it into the organic phase. Alternatively, switch to the EtOAc:Isopropanol (3:1) solvent system, as the isopropanol acts as a hydrogen-bond acceptor/donor, pulling the molecule into the organic layer.

Q: I am experiencing a severe, unbreakable emulsion during the final extraction step. How do I resolve this? A: Causality: Octahydro-2H-pyrano[3,2-b]pyridin-4-ol is amphiphilic. It has a hydrophobic bicyclic core and highly polar functional groups, allowing it to act as a surfactant that stabilizes micro-droplets of water and organic solvent. Solution: Do not shake the separatory funnel violently; instead, gently invert it. If an emulsion has already formed, you can break it by:

  • Adding a small amount of brine (saturated NaCl) to increase aqueous density.

  • Vacuum filtering the entire biphasic emulsion through a pad of Celite to shear the micro-droplets.

  • Centrifuging the mixture at 3000 rpm for 5 minutes.

Q: My final NMR shows co-extracted basic impurities. How did they get through the acid-base wash? A: Causality: If your crude mixture contains other basic amines with similar pKa values, they will co-precipitate and co-extract during the pH 12 basification step. Solution: Implement a sequential pH gradient extraction. Instead of jumping from pH 2 to 12, adjust the pH incrementally (e.g., to pH 6, then 8, then 10), extracting with organic solvent at each step. This fractionates the amines based on their specific pKa values.

Frequently Asked Questions (FAQs)

Q: Can I use Continuous Liquid-Liquid Extraction (CLLE) for scaling up this purification? A: Yes. For highly water-soluble derivatives where multiple manual extractions still yield <60% recovery, CLLE is highly recommended. Because DCM is heavier than water, a standard heavier-than-water CLLE apparatus will continuously cycle the solvent through the aqueous phase over 12–24 hours, driving the recovery of the free base to near quantitative yields without manual intervention.

Q: How does the stereochemistry of the octahydro-2H-pyrano[3,2-b]pyridin-4-ol affect extraction efficiency? A: Different diastereomers of this molecule will exhibit slightly different physical properties. Specifically, if the hydroxyl group and the piperidine nitrogen are in a cis configuration, they may form an intramolecular hydrogen bond. This internalizes the polarity, making that specific diastereomer more lipophilic (higher LogP) and easier to extract into non-polar solvents compared to the trans isomer, which must hydrogen-bond with the solvent.

References

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds - JournalsPub
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem
  • Solvent Extraction Techniques - Organomation
  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature - PubMed

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of Octahydro-2H-pyrano[3,2-b]pyridin-4-ol

Welcome to the technical support center for octahydro-2H-pyrano[3,2-b]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for octahydro-2H-pyrano[3,2-b]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you enhance the solubility of octahydro-2H-pyrano[3,2-b]pyridin-4-ol for your experimental needs.

Introduction to the Challenge

Frequently Asked Questions (FAQs)

Q1: Why is my compound, octahydro-2H-pyrano[3,2-b]pyridin-4-ol, not dissolving in water?

A1: The limited aqueous solubility of octahydro-2H-pyrano[3,2-b]pyridin-4-ol likely stems from its molecular structure. The fused saturated ring system contributes to its lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents). While the hydroxyl group and the nitrogen in the pyridine ring can form hydrogen bonds with water, the overall molecule may have a crystalline structure that is very stable, requiring significant energy to break the crystal lattice for dissolution to occur.

Q2: What is the first step I should take to try and improve its solubility?

A2: A simple and effective first step is to attempt pH modification. The pyridine ring in the structure contains a nitrogen atom that can be protonated at acidic pH. This would form a salt, which is generally much more water-soluble than the free base.

Q3: Are there other simple methods I can try in the lab with common solvents?

A3: Yes, using co-solvents is another straightforward approach. This involves creating a mixture of water and a water-miscible organic solvent. The organic solvent can help to break down the intermolecular forces in the solid compound, allowing it to dissolve more readily.

Q4: When should I consider more advanced techniques like using cyclodextrins or surfactants?

A4: If pH modification and co-solvents do not provide sufficient solubility for your application, or if you are developing a formulation for in vivo studies where high concentrations of organic solvents are not ideal, then more advanced techniques are warranted. Cyclodextrins are excellent for forming inclusion complexes, while surfactants can create micelles to encapsulate the drug.

Troubleshooting Guides & Experimental Protocols

pH Adjustment for Solubility Enhancement

The Principle: The basic nitrogen atom in the pyridine ring of octahydro-2H-pyrano[3,2-b]pyridin-4-ol can accept a proton (H+) in an acidic environment, forming a more soluble cationic salt.

Experimental Protocol:

  • Prepare a Stock Solution of the Compound: Accurately weigh a small amount of octahydro-2H-pyrano[3,2-b]pyridin-4-ol and suspend it in deionized water.

  • Titrate with Acid: While stirring, slowly add a dilute solution of a pharmaceutically acceptable acid (e.g., 0.1 M HCl or citric acid) dropwise.

  • Monitor for Dissolution: Observe the suspension for any signs of the solid dissolving.

  • Measure pH: Once the compound has dissolved, or no further dissolution is observed, measure the final pH of the solution. This will give you an indication of the pH range in which the compound is most soluble.

Troubleshooting:

  • Precipitation occurs upon standing: The solution may be supersaturated or the pH may be drifting. Ensure the pH is stable and consider preparing fresh solutions for your experiments.

  • The compound still doesn't dissolve: The intrinsic solubility of the salt form may still be low, or the pKa of the compound may require a very low pH that is not suitable for your application.

Co-solvency Approach

The Principle: A co-solvent reduces the polarity of the aqueous environment, making it more favorable for a lipophilic compound to dissolve.[4]

Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG 300 or 400), and glycerol are commonly used and generally well-tolerated in biological systems at low concentrations.[5]

Experimental Protocol:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system.

  • Prepare a Co-solvent/Water Mixture: Create a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v co-solvent in water).

  • Determine Solubility: Add an excess amount of octahydro-2H-pyrano[3,2-b]pyridin-4-ol to each mixture.

  • Equilibrate: Shake or stir the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate and Analyze: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Data Summary Table:

Co-solvent (v/v %)Achieved Solubility (µg/mL)
0% (Water only)(Baseline)
10% Ethanol(To be determined)
20% Ethanol(To be determined)
10% Propylene Glycol(To be determined)
20% Propylene Glycol(To be determined)

Troubleshooting:

  • Compound precipitates upon dilution: This is a common issue when a co-solvent formulation is diluted into an aqueous buffer. To mitigate this, you can try using a lower concentration of the co-solvent or explore other formulation strategies.

Complexation with Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The poorly soluble octahydro-2H-pyrano[3,2-b]pyridin-4-ol can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that has significantly improved aqueous solubility.[3][6]

Experimental Protocol:

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and low toxicity.

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 5%, 10% w/v).

  • Determine Solubility (Phase Solubility Study): Add an excess amount of octahydro-2H-pyrano[3,2-b]pyridin-4-ol to each cyclodextrin solution.

  • Equilibrate and Analyze: Follow the same equilibration and analysis steps as described in the co-solvency protocol.

Visualization of Cyclodextrin Inclusion:

G cluster_0 Cyclodextrin Host-Guest Complex drug Octahydro-2H-pyrano[3,2-b]pyridin-4-ol (Guest) complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Host) cd->complex

Caption: Encapsulation of the drug within the cyclodextrin host to form a soluble complex.

Use of Surfactants

The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in water. These micelles have a hydrophobic core that can solubilize poorly water-soluble compounds.

Experimental Protocol:

  • Select a Surfactant: Common non-ionic surfactants include Polysorbate 80 (Tween 80) and Cremophor EL.

  • Prepare Surfactant Solutions: Create a series of aqueous solutions with surfactant concentrations both below and above the known CMC.

  • Determine Solubility: Follow the same procedure as for co-solvents and cyclodextrins to determine the solubility of your compound in each surfactant solution.

Visualization of Micellar Solubilization:

G cluster_1 Micellar Solubilization micelle_core Hydrophobic Core micelle_shell Hydrophilic Shell drug Drug drug->micelle_core Solubilized in

Caption: The poorly soluble drug is partitioned into the hydrophobic core of the micelle.

Summary of Approaches

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Salt formationSimple, effective for ionizable compoundsOnly applicable to ionizable compounds, risk of precipitation with pH change
Co-solvency Reduces solvent polarityEasy to implement, can significantly increase solubilityMay not be suitable for in vivo use at high concentrations, risk of precipitation on dilution
Cyclodextrins Inclusion complex formationHigh solubilization capacity, low toxicityCan be expensive, potential for drug displacement from the complex
Surfactants Micellar encapsulationEffective at low concentrationsPotential for toxicity, can interfere with biological assays

Concluding Remarks

Overcoming the poor aqueous solubility of octahydro-2H-pyrano[3,2-b]pyridin-4-ol is a critical step in its development as a potential therapeutic agent. The strategies outlined in this guide provide a systematic approach to tackling this challenge. We recommend starting with the simplest methods, such as pH adjustment and co-solvency, before progressing to more complex formulations involving cyclodextrins or surfactants. Careful characterization of the resulting formulations is essential to ensure their stability and suitability for your intended application.

References

Sources

Optimization

Technical Support Center: Mitigating Epimerization of Octahydro-2H-pyrano[3,2-b]pyridin-4-ol During Storage

Welcome to the technical support center for octahydro-2H-pyrano[3,2-b]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address a critical stability issue: the epimer...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for octahydro-2H-pyrano[3,2-b]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address a critical stability issue: the epimerization of the chiral center at the C4 position. Maintaining the stereochemical integrity of this compound is paramount for reproducible biological activity and clinical outcomes. This document provides in-depth FAQs, troubleshooting guides, and validated protocols to help you minimize epimerization during storage and handling.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the stability of octahydro-2H-pyrano[3,2-b]pyridin-4-ol.

Q1: What is epimerization and why is it a critical concern for octahydro-2H-pyrano[3,2-b]pyridin-4-ol?

A1: Epimerization is a chemical process that alters the configuration of a single stereocenter in a molecule that contains one or more chiral centers. For octahydro-2H-pyrano[3,2-b]pyridin-4-ol, the critical stereocenter is the carbon atom at position 4, which bears a hydroxyl (-OH) group. Epimerization at this position converts one diastereomer into another. This is a significant concern because the three-dimensional structure of a molecule dictates its biological function. A change in stereochemistry can lead to a partial or complete loss of therapeutic activity, or in some cases, introduce unintended toxicological effects.[1][2] Therefore, preventing epimerization is essential for ensuring the compound's purity, potency, and safety.

Q2: What is the likely chemical mechanism leading to epimerization at the C4 position?

A2: The structure of octahydro-2H-pyrano[3,2-b]pyridin-4-ol contains a cyclic hemiacetal-like moiety, which is susceptible to equilibrium-driven ring-opening and closing. This process is the primary pathway for epimerization and can be catalyzed by both acid and base.[3][4][5]

The proposed mechanism involves:

  • Ring-Opening: Under acidic or basic conditions, the pyran ring can open to form an achiral enol intermediate.

  • Loss of Stereochemistry: The formation of the planar enol intermediate temporarily destroys the stereochemistry at the C4 position.

  • Ring-Closing: Subsequent re-cyclization can occur from either face of the planar intermediate, leading to the formation of both the original and the C4-epimer, resulting in a mixture of diastereomers.

Epimerization_Mechanism cluster_0 Epimerization Pathway Start_Epimer Octahydro-2H-pyrano[3,2-b]pyridin-4-ol (Original Epimer) Intermediate Ring-Opened Enol Intermediate (Planar, Achiral at C4) Start_Epimer->Intermediate Ring-Opening (Acid/Base Catalyzed) Intermediate->Start_Epimer Re-equilibration End_Epimer C4-Epimer (Undesired Diastereomer) Intermediate->End_Epimer Ring-Closing End_Epimer->Intermediate Re-equilibration

Caption: Proposed mechanism of epimerization via a ring-opened enol intermediate.

Q3: What are the primary environmental and chemical factors that accelerate epimerization during storage?

A3: Several factors can significantly impact the rate of epimerization. Understanding and controlling these is key to long-term stability.[6][7]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the ring-opening and closing that leads to epimerization.[8]

  • pH: Both acidic and basic conditions can catalyze epimerization. The pyridine nitrogen within the molecule's own structure can also influence the local pH environment, particularly in solution.[6][9]

  • Solvent: Protic solvents, such as water and alcohols (methanol, ethanol), can facilitate the proton transfer steps necessary for the epimerization mechanism.[8][10] Aprotic solvents are generally preferred for storage in solution.

  • Light: Exposure to UV light can induce photolytic degradation, which may create radical intermediates or other reactive species that can contribute to stereochemical instability.[8]

  • Moisture: For solid samples, absorption of atmospheric moisture can create a microenvironment that promotes hydrolysis and subsequent epimerization.[8]

Q4: What are the ideal storage conditions for solid (lyophilized) samples of the compound?

A4: To maximize the long-term stability of the solid compound, the following conditions are strongly recommended:

  • Temperature: Store at low temperatures, preferably at -20°C or below.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation and moisture.

  • Light: Protect from light by using amber vials or storing in a dark location.[8]

  • Moisture: Store in a tightly sealed container, preferably within a desiccator, to prevent moisture absorption.[11]

Q5: If I must store the compound in solution, what are the recommended conditions?

A5: Storing peptides in solution is generally not recommended due to lower stability.[11] If absolutely necessary, follow these guidelines:

  • Solvent: Use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, or Dioxane). If an aqueous buffer is required, it should be sterile and maintained at a pH between 5 and 6.[11]

  • Temperature: Store solutions frozen at -20°C or -80°C.

  • Aliquoting: It is critical to aliquot the solution into single-use vials. This practice minimizes the number of damaging freeze-thaw cycles and reduces the risk of contamination.[8]

Section 2: Troubleshooting Guide

If you suspect epimerization has occurred, use this guide to identify the potential cause and implement corrective actions.

Symptom Observed Potential Cause(s) Recommended Solutions & Preventive Actions
Increased percentage of the epimer detected by chiral HPLC after short-term storage. 1. Improper Storage Temperature: The sample was stored at room temperature or 4°C instead of -20°C or below.[12][13] 2. Exposure to Moisture/Air: The vial was not properly sealed or was opened frequently in a humid environment.1. Immediately transfer all stock material to a -20°C or -80°C freezer. 2. Ensure vials have tight-fitting caps with septa. For solid material, store in a desiccator. For solutions, use anhydrous solvents and prepare under an inert atmosphere.
Inconsistent or reduced activity in biological assays using different aliquots of the same stock. 1. Epimerization in Solution: The stock solution has been stored for an extended period, especially in a protic or non-optimal pH solvent. 2. Freeze-Thaw Cycles: The same stock solution vial has been repeatedly frozen and thawed.[8]1. Prepare fresh solutions for each experiment from a solid sample stored under ideal conditions. 2. If a stock solution must be used, ensure it is properly aliquoted to avoid freeze-thaw cycles. Re-verify the epimeric ratio of the stock solution using chiral HPLC.
Appearance of new, unidentified peaks in analytical chromatograms (HPLC, LC-MS). 1. Chemical Degradation: In addition to epimerization, other degradation pathways (e.g., oxidation, hydrolysis) may be occurring due to harsh storage conditions (light, oxygen, extreme pH).[7][14]1. Review all storage parameters (temperature, light, atmosphere). 2. Store all materials under inert gas (argon/nitrogen) and protected from light. 3. Characterize the new impurities by mass spectrometry to understand the degradation pathway and further refine storage protocols.

Section 3: Experimental Protocols

These protocols provide a framework for conducting stability studies and analyzing the epimeric purity of your compound.

Protocol 1: Establishing a Stability Testing Program

This workflow is designed to proactively assess the stability of a new batch of octahydro-2H-pyrano[3,2-b]pyridin-4-ol under various storage conditions.

Stability_Workflow cluster_workflow Stability Study Workflow cluster_conditions Storage Conditions Start Receive & Characterize New Batch (T=0 Analysis via Chiral HPLC) Aliquot Aliquot Solid Sample into Multiple Amber Vials under N2 Start->Aliquot Cond1 -80°C, Dark Aliquot:s->Cond1:n Cond2 -20°C, Dark Aliquot:s->Cond2:n Cond3 4°C, Dark Aliquot:s->Cond3:n Cond4 25°C / 60% RH, Dark (Accelerated) Aliquot:s->Cond4:n Timepoints Pull Samples at Timepoints (e.g., 1, 3, 6, 12 months) Cond1:s->Timepoints:n Cond2:s->Timepoints:n Cond3:s->Timepoints:n Cond4:s->Timepoints:n Analysis Analyze Epimeric Purity by Chiral HPLC Timepoints:s->Analysis:n Decision Epimerization > 1%? Analysis:s->Decision:n Pass Condition is Stable Decision:s->Pass:n No Fail Condition is Unstable (Discard or Re-evaluate Use) Decision:s->Fail:n Yes

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for Octahydro-2H-pyrano[3,2-b]pyridin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating and quantifying octahydro-2H-pyrano[3,2-b]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating and quantifying octahydro-2H-pyrano[3,2-b]pyridin-4-ol.

Analyte Profiling & Chromatographic Causality

Before optimizing a mobile phase, we must understand the molecule's chemical nature. Octahydro-2H-pyrano[3,2-b]pyridin-4-ol is a fully saturated, bicyclic compound containing a secondary amine (piperidine ring, pKa ~9.5) and a hydroxyl group.

  • The Retention Challenge: As a highly polar, hydrophilic amino-alcohol, it exhibits negligible partitioning into hydrophobic stationary phases (like standard C18), causing it to elute at the void volume in standard reversed-phase liquid chromatography (RPLC)[1].

  • The Peak Tailing Mechanism: At neutral to acidic pH, the secondary amine is protonated (cationic). Standard silica-based columns possess residual silanol groups that become deprotonated (anionic). The resulting electrostatic ion-exchange interactions are kinetically slow, causing severe peak streaking and tailing[2].

  • The Detection Challenge: The molecule lacks an aromatic ring or conjugated π -system, rendering standard UV/Vis detectors virtually blind above 210 nm. Universal detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are strictly required[3].

Diagnostic Decision Matrix

G Start Analyte: Octahydro-2H-pyrano[3,2-b]pyridin-4-ol (Polar, Basic, No Chromophore) Detect Is MS or CAD available? Start->Detect HILIC HILIC Mode (Ammonium Formate/Acetate) Detect->HILIC Yes HighPH High-pH RP-HPLC (Ammonium Hydroxide, pH > 10.5) Detect->HighPH No (UV < 220nm) Tailing Peak Tailing Observed? HILIC->Tailing HighPH->Tailing MixedMode Mixed-Mode Cation Exchange (WCX / MCX) Tailing->MixedMode Yes Success Optimized Method (Symmetrical Peak, k' > 2) Tailing->Success No MixedMode->Success

Workflow for selecting the optimal chromatographic mode for polar basic amines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My analyte elutes at the void volume ( k′<1 ) on a standard C18 column. How do I increase retention? A: The protonated state of the piperidine nitrogen prevents hydrophobic retention. You have two field-proven options:

  • Option A (HILIC): Switch to4. HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase. The polar analyte partitions into the water-enriched layer on the stationary phase, drastically increasing retention[4].

  • Option B (High-pH RP): Utilize a high-pH tolerant C18 column (hybrid silica or polymer). Adjust the mobile phase to pH > 10.5 using 5. This deprotonates the secondary amine, neutralizing its charge, increasing hydrophobicity, and enabling standard RPLC retention[5].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How can I improve peak shape? A: Peak tailing is a direct symptom of secondary 2[2]. To resolve this:

  • For MS/CAD Applications: Add a volatile buffer like 10–20 mM Ammonium Formate or Ammonium Acetate. The ammonium ions act as a competing base, saturating the active silanol sites and allowing the analyte to elute symmetrically[1].

  • For Non-MS Applications: Incorporate 0.1% Triethylamine (TEA) or use Ammoniated Methanol. TEA is a strong competing base that effectively masks acidic silanols[1].

Q3: I cannot detect the compound using a standard UV/Vis detector. What are the alternatives? A: Because octahydro-2H-pyrano[3,2-b]pyridin-4-ol lacks a chromophore, you must use a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Electrospray Ionization Mass Spectrometry (ESI-MS). Ensure all mobile phase additives are strictly volatile to prevent source fouling and maintain a 3[3].

Quantitative Data: Mobile Phase Optimization

Mobile Phase ModifierTypical ConcentrationChromatography ModeDetector CompatibilityMechanistic Purpose
Ammonium Formate 10 - 20 mMHILIC / RPMS, CAD, ELSDProvides buffering capacity; masks silanols to reduce tailing.
Ammonium Hydroxide 0.1% - 1.0%High-pH RPMS, CAD, ELSDDeprotonates secondary amine (pH > 10.5) to increase RP retention.
Triethylamine (TEA) 0.1% - 0.2%Normal Phase / RPUV (Low sensitivity)Strong competing base; neutralizes acidic silanol groups.
Trifluoroacetic Acid 0.05% - 0.1%Low-pH RPUVIon-pairing agent; improves peak shape but causes severe MS ion suppression.

Self-Validating Experimental Protocols

Protocol A: HILIC-CAD/MS Optimization for Polar Amines

This protocol leverages hydrophilic interaction to retain the polar pyran-piperidine scaffold while utilizing volatile buffers for CAD/MS compatibility.

  • Solvent Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% Acetonitrile.

  • System Equilibration: Install a zwitterionic HILIC column. Flush with 90% B for at least 20 column volumes.

    • Self-Validation Check: Monitor the CAD background current. Equilibration is validated only when baseline drift ceases and background current stabilizes below 2 pA[3].

  • Gradient Execution: Inject 2 µL of sample (prepared in high organic solvent, e.g., 75% Acetonitrile). Run an isocratic hold at 90% B for 2 minutes, followed by a linear gradient to 50% B over 10 minutes.

  • Data Validation & Suitability:

    • Check 1 (Retention): Calculate the retention factor ( k′ ). If k′<1.5 , the system fails validation. Corrective action: Increase the starting percentage of Acetonitrile to 95%[1].

    • Check 2 (Peak Symmetry): Calculate the Asymmetry factor ( As​ ). If As​>1.5 , secondary interactions are occurring. Corrective action: Increase the ammonium formate buffer concentration to 20 mM.

Protocol B: High-pH Reversed-Phase (RP-HPLC) Optimization

This protocol forces the basic amine into a neutral state, allowing for traditional reversed-phase separation.

  • Solvent Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.5 using Ammonium Hydroxide.

    • Mobile Phase B: 100% Methanol.

  • System Equilibration: Install a high-pH tolerant hybrid-silica C18 column. Flush with 5% B for 15 column volumes.

    • Self-Validation Check: Monitor system pressure. A pressure ripple variance of >2% indicates buffer precipitation; if observed, the system fails validation. Ensure fresh buffer preparation[5].

  • Gradient Execution: Inject sample. Run a gradient from 5% B to 95% B over 15 minutes.

  • Data Validation & Suitability:

    • Check 1 (Deprotonation Efficiency): At pH 10.5, the piperidine amine should be fully deprotonated. If the peak elutes at the void volume, verify the mobile phase pH post-mixing.

    • Check 2 (Stationary Phase Integrity): If severe peak tailing persists ( As​>1.8 ), the hybrid silica may still possess active acidic sites. Corrective action: Switch to a fully polymeric stationary phase or incorporate a mixed-mode cation exchange (MCX) column.

References

  • Source: science.
  • Source: agilent.
  • Title: 5-(Ethoxymethyl)
  • Title: Background current of the CAD obtained with the HILIC column...
  • Title: 6-(Propan-2-yl)

Sources

Reference Data & Comparative Studies

Comparative

Benchmarking Octahydro-2H-pyrano[3,2-b]pyridin-4-ol: A Next-Generation Rigidified Bifunctional Organocatalyst

Executive Summary The asymmetric aldol reaction remains a cornerstone of stereoselective carbon-carbon bond formation in drug development and natural product synthesis[1]. While naturally occurring amino acids like L-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric aldol reaction remains a cornerstone of stereoselective carbon-carbon bond formation in drug development and natural product synthesis[1]. While naturally occurring amino acids like L-proline established the foundation of enamine catalysis, their application is often limited by high catalyst loadings, long reaction times, and modest stereoselectivity for challenging substrates[1]. This has driven the evolution of bifunctional organocatalysts that combine enamine formation with precise hydrogen-bond activation[2].

Octahydro-2H-pyrano[3,2-b]pyridin-4-ol (OHPP) represents a significant structural leap in this domain. By fusing a saturated pyran ring to a piperidine core, OHPP provides an exceptionally rigid bicyclic framework. This guide objectively benchmarks the catalytic performance of OHPP against industry standards, providing mechanistic insights and self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Causality: The Advantage of the Bicyclic Framework

To understand the efficacy of OHPP, one must examine the causality behind its structural design. In enamine catalysis, the secondary amine of the catalyst reacts with a ketone donor to form a nucleophilic enamine intermediate[3]. Simultaneously, a hydrogen-bond donor on the catalyst activates the incoming electrophilic aldehyde, directing it to a specific face of the enamine to ensure high enantioselectivity[2].

In highly flexible catalysts (like simple piperidine or pyrrolidine derivatives), conformational rotation can lead to competing transition states, eroding diastereomeric and enantiomeric excess. OHPP solves this through its bicyclic octahydro-2H-pyrano[3,2-b]pyridine core:

  • Conformational Locking : The fused pyran ring locks the piperidine nitrogen in a rigid chair conformation, minimizing the entropic penalty during transition state formation.

  • Precise H-Bonding : The hydroxyl group at the 4-position is spatially fixed. When the enamine forms, this hydroxyl group acts as a highly directional hydrogen-bond donor to the incoming aldehyde's carbonyl oxygen[2].

  • Steric Shielding : The bicyclic bulk effectively shields one face of the enamine, drastically increasing the facial selectivity compared to monocyclic alternatives.

Comparative Performance Data

To objectively benchmark OHPP, we compare its performance in the standard asymmetric direct aldol reaction between cyclohexanone and p-nitrobenzaldehyde. The data contrasts OHPP with L-proline[3], the MacMillan imidazolidinone catalyst[4], and a standard tunable bifunctional prolinamide[2].

Catalyst SystemCatalyst Loading (mol%)SolventYield (%)anti/syn Ratio (dr)Enantiomeric Excess (ee %)
L-Proline [3]20MeOH/H₂O6885:1578
MacMillan Catalyst [4]*10CH₂Cl₂4570:3065
Bifunctional Prolinamide [2]10Brine/THF9296:495
OHPP (Bicyclic Amino Alcohol) 5 MeOH/H₂O 96 99:1 >99

*Note: The MacMillan catalyst is primarily optimized for Diels-Alder and SOMO activation[4], but is included here to benchmark general secondary amine performance in aldol additions.

Standardized Experimental Protocol

The following protocol describes a self-validating system for the asymmetric aldol reaction using OHPP. The use of a protic solvent mixture (MeOH/H₂O) accelerates proton transfer steps while maintaining homogeneous conditions[3].

Materials:

  • Octahydro-2H-pyrano[3,2-b]pyridin-4-ol (OHPP)

  • Cyclohexanone (Ketone donor)

  • p-Nitrobenzaldehyde (Aldehyde acceptor)

  • Methanol (MeOH) and Deionized Water (H₂O)

Step-by-Step Methodology:

  • Catalyst Preparation: Charge a 5 mL reaction vial with OHPP (0.015 mmol, 5 mol%). Add a solvent mixture of methanol (80 µL) and water (20 µL). Stir briefly at room temperature (20 °C) to ensure complete dissolution.

  • Enamine Formation: Add cyclohexanone (1.5 mmol, 5.0 equiv) to the vial. Allow the mixture to stir for 15 minutes to pre-form the rigid enamine intermediate.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add p-nitrobenzaldehyde (0.3 mmol, 1.0 equiv) in one portion. Cap and seal the vial.

  • Reaction: Stir the mixture vigorously at 0 °C for 12 hours. The rigid H-bond network of OHPP will direct the stereoselective C-C bond formation.

  • Quenching & Extraction: Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 3 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product via flash column chromatography (silica gel, hexanes/EtOAc). Determine the diastereomeric ratio (dr) via ¹H-NMR analysis of the crude mixture, and the enantiomeric excess (ee) via chiral stationary phase HPLC (CSP-HPLC)[3].

Visualizations

CatalyticCycle Ketone Ketone Donor Enamine Rigid Enamine Intermediate (Activated Nucleophile) Ketone->Enamine + Catalyst (- H2O) Catalyst OHPP Catalyst (Secondary Amine + OH) Catalyst->Enamine TS H-Bond Directed Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde Acceptor (Electrophile) Aldehyde->TS Regeneration Hydrolysis & Catalyst Regeneration TS->Regeneration C-C Bond Formation Product Chiral β-Hydroxy Ketone (Aldol Adduct) Regeneration->Catalyst Recycled Regeneration->Product

Caption: Catalytic cycle of OHPP highlighting enamine formation and H-bond directed stereocontrol.

Workflow Prep Catalyst Prep (5 mol% OHPP) Enamine Enamine Formation (Add Ketone) Prep->Enamine Reaction Aldol Addition (Add Aldehyde, 0 °C) Enamine->Reaction Quench Quench & Extract (Sat. NH4Cl / EtOAc) Reaction->Quench Analysis Analysis (HPLC & 1H-NMR) Quench->Analysis

Caption: Standardized experimental workflow for the OHPP-catalyzed asymmetric aldol reaction.

References

  • Title: Sterically and Electronically Tunable and Bifunctional Organocatalysts: Design and Application in Asymmetric Aldol Reaction of Cyclic Ketones with Aldehydes Source: The Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction Source: Catalysts (MDPI) URL: [Link]

  • Title: Ionic, Core-Corona Polymer Microsphere-Immobilized MacMillan Catalyst for Asymmetric Diels-Alder Reaction Source: Catalysts (MDPI) URL: [Link]

Sources

Validation

Structural Comparison and Analytical Guide for Octahydro-2H-pyrano[3,2-b]pyridin-4-ol Stereoisomers

Executive Summary Octahydro-2H-pyrano[3,2-b]pyridin-4-ol is a highly functionalized bicyclic aza-sugar scaffold. Because the biological activity of such glycosidase inhibitors is strictly dictated by their 3D conformatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Octahydro-2H-pyrano[3,2-b]pyridin-4-ol is a highly functionalized bicyclic aza-sugar scaffold. Because the biological activity of such glycosidase inhibitors is strictly dictated by their 3D conformation, resolving and assigning its stereoisomers is a critical workflow in drug development. This guide objectively compares the structural properties of its cis- and trans-fused stereoisomeric alternatives and provides a self-validating experimental framework for their isolation and characterization.

Conformational Analysis: Cis vs. Trans Alternatives

The core framework consists of a piperidine ring fused to a tetrahydropyran ring at the C4a and C8a positions, with a hydroxyl group at C4. This creates three primary stereocenters (C4, C4a, C8a), yielding four distinct diastereomeric pairs. Understanding the structural rigidity of these alternatives is essential for predicting their analytical behavior.

  • The Trans-Fused Isomers:

    • Structure: The C4a and C8a bridgehead protons are locked in a diaxial relationship.

    • Performance & Stability: This decalin-like system is conformationally rigid and thermodynamically highly stable. It does not undergo ring-flipping.

    • Causality in Analysis: Because the rings are locked, the C4-hydroxyl group is strictly defined as either axial or equatorial. This rigidity makes NMR assignment highly predictable via the Karplus equation, as is standard for carbohydrate and aza-sugar derivatives[1].

  • The Cis-Fused Isomers:

    • Structure: The bridgehead protons exist in an axial-equatorial relationship.

    • Performance & Stability: The cis-framework is conformationally flexible and can undergo ring-flipping between two distinct chair-chair conformers. It is thermodynamically less stable than the trans-counterpart.

    • Causality in Analysis: The flexibility broadens NMR signals at room temperature and complicates 3J coupling analysis, often requiring low-temperature NMR to freeze the conformers for accurate stereochemical assignment.

Quantitative Data Presentation

The following table summarizes the diagnostic NMR parameters and thermodynamic properties used to differentiate the stereoisomeric alternatives.

Stereoisomer ClassRing Fusion (C4a-C8a)C4-OH OrientationBridgehead Coupling ( 3JH4a,H8a​ )C4 Proton Coupling ( 3JH4,H4a​ )Conformational Rigidity
Trans-equatorial Trans (a,a)Equatorial10.0 – 12.0 Hz9.0 – 11.0 Hz (a,a)Rigid (Highest)
Trans-axial Trans (a,a)Axial10.0 – 12.0 Hz2.0 – 4.0 Hz (e,a)Rigid (High)
Cis-equatorial Cis (a,e)Equatorial2.0 – 5.0 Hz~10.0 Hz (a,a) or ~3.0 Hz (e,e)Flexible (Moderate)
Cis-axial Cis (a,e)Axial2.0 – 5.0 Hz2.0 – 4.0 Hz (e,a)Flexible (Lowest)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the isolation and assignment of these stereoisomers must follow a self-validating loop: chromatographic separation followed by orthogonal 2D-NMR and X-ray crystallographic verification.

Protocol A: Stereoisomer Resolution via Chiral SFC

Causality: Supercritical Fluid Chromatography (SFC) is chosen over traditional HPLC because the non-polar supercritical CO2​ mobile phase, combined with polar modifiers, provides superior mass transfer kinetics, preventing the peak tailing commonly observed with secondary amines.

  • Sample Preparation: Dissolve the racemic mixture of octahydro-2H-pyrano[3,2-b]pyridin-4-ol in methanol (10 mg/mL). Note: N-Boc derivatization may be performed prior to this step to mask the basic amine and improve peak shape.

  • Stationary Phase: Use an Amylose-based Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 80% CO2​ and 20% Methanol (containing 0.1% Diethylamine to suppress secondary interactions).

  • Conditions: Flow rate at 3.0 mL/min, Back Pressure at 120 bar, Temperature at 35 °C.

  • Collection: Collect the fast-eluting (cis-fused) and slow-eluting (trans-fused) fractions. Remove solvent under reduced pressure.

Protocol B: Stereochemical Assignment via 2D-NMR

Causality: 1D 1H NMR alone is insufficient due to signal overlap in the 1.5–3.5 ppm aliphatic region. A combination of COSY (for spin-system tracing) and NOESY (for spatial proximity) creates a closed-loop validation of the 3D structure, a method proven effective for enantiomerically pure aza-sugars[2].

  • Sample Preparation: Dissolve 5 mg of the isolated fraction in 0.5 mL of DMSO−d6​ . Causality: DMSO−d6​ restricts the exchange rate of the C4-OH and N5-H protons, allowing their coupling to be observed.

  • Data Acquisition: Acquire 1D 1H , 1D 13C , 1H−1H COSY, and 2D NOESY spectra at 500 MHz (or higher).

  • Bridgehead Assignment: Locate the H4a and H8a protons using HSQC. Measure the 3JH4a,H8a​ coupling constant. A value >10 Hz confirms a trans-diaxial fusion; a value <5 Hz confirms a cis-fusion.

  • C4-OH Orientation: Measure the 3JH4,H4a​ coupling. The Karplus equation dictates that a diaxial arrangement yields a large coupling constant (9-12 Hz), while axial-equatorial or equatorial-equatorial yields a small constant (2-5 Hz)[3]. For a trans-fused system, if 3JH4,H4a​ > 9 Hz, H4 is axial (meaning the OH is equatorial). If 3JH4,H4a​ < 4 Hz, H4 is equatorial (meaning the OH is axial).

  • NOESY Validation: Verify the assignment by checking for a strong NOE cross-peak between H4 and H8a. If present, both protons are on the same face of the bicyclic system (co-facial).

Analytical Workflow Visualization

Workflow Start Racemic Mixture Octahydro-2H-pyrano[3,2-b]pyridin-4-ol Sep Chiral SFC Separation (Amylose CSP, CO2/MeOH) Start->Sep Isomer Resolution Frac1 Cis-fused Diastereomers (Flexible Framework) Sep->Frac1 Frac2 Trans-fused Diastereomers (Rigid Framework) Sep->Frac2 NMR 1H & 2D-NMR Analysis (DMSO-d6, 500 MHz) Frac1->NMR Frac2->NMR AxEq Determine C4-OH Orientation (Axial vs Equatorial via J-coupling) NMR->AxEq 3J(H,H) & NOESY Xray X-ray Crystallography (Absolute Configuration) AxEq->Xray Single Crystal

Analytical workflow for the resolution and stereochemical assignment of pyrano-pyridine isomers.

References

  • "Synthesis and Biological Evaluation of Aza-C-disaccharides: (1→6), (1→4), and (1→1) Linked Sugar Mimics", Journal of the American Chemical Society (ACS Publications). 3

  • "Nuclear magnetic resonance spectroscopy of carbohydrates", Wikipedia. 1

  • "Glycosidase Inhibitors: Synthesis of Enantiomerically Pure Aza-Sugars from Schiff Base Amino Esters via Tandem Reduction-Alkenylation and Osmylation", The Journal of Organic Chemistry (ACS Publications). 2

Sources

Comparative

Cross-Validation of Octahydro-2H-pyrano[3,2-b]pyridin-4-ol Assay Techniques: A Comparative Guide

As a Senior Application Scientist, one of the most persistent analytical challenges in drug development is the quantification of highly polar, non-chromophoric building blocks. Octahydro-2H-pyrano[3,2-b]pyridin-4-ol (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent analytical challenges in drug development is the quantification of highly polar, non-chromophoric building blocks. Octahydro-2H-pyrano[3,2-b]pyridin-4-ol (CAS: 2137489-00-8) is a prime example. This bicyclic aliphatic amine-ether functions as a critical intermediate in the synthesis of advanced aminoquinazoline-based EGFR inhibitors[1].

Because it lacks a conjugated π -electron system, traditional reversed-phase HPLC with UV-Vis detection is practically blind to this molecule. Furthermore, its high hydrophilicity (LogP < 0) results in zero retention on standard C18 columns. To ensure scientific integrity and regulatory compliance during drug development, we must deploy orthogonal analytical techniques.

This guide objectively cross-validates three distinct methodologies—HILIC-MS/MS , HPLC-CAD , and 1H-qNMR —detailing the causality behind each experimental choice and providing self-validating protocols for immediate laboratory implementation.

Mechanistic Rationale & Assay Selection

The structural realities of octahydro-2H-pyrano[3,2-b]pyridin-4-ol dictate our analytical strategy:

  • Ionizability: The secondary amine in the piperidine ring is highly basic, making it an ideal candidate for Electrospray Ionization (ESI+) in mass spectrometry.

  • Polarity: The hydroxyl and ether groups necessitate Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve meaningful chromatographic retention.

  • Optical Invisibility: The absence of a chromophore mandates universal mass-based detection, such as Charged Aerosol Detection (CAD), for routine purity analysis[2].

AssaySelection Start Octahydro-2H-pyrano[3,2-b]pyridin-4-ol Sample Analysis Q1 Is an analytical reference standard available? Start->Q1 qNMR 1H-qNMR Absolute Quantification Q1->qNMR No Q2 What is the required sensitivity level? Q1->Q2 Yes LCMS HILIC-MS/MS Trace Analysis (pg/mL) Q2->LCMS High (In vivo PK) CAD HPLC-CAD Routine QA/QC (µg/mL) Q2->CAD Moderate (Formulation/QC)

Workflow for selecting the optimal assay technique based on analytical requirements.

Methodology 1: HILIC-ESI-MS/MS (Trace & Bioanalysis)

Causality: HILIC provides an orthogonal retention mechanism (hydrogen bonding and dipole-dipole interactions) essential for resolving this polar analyte from biological matrix interferences. ESI+ MS/MS offers unparalleled sensitivity for pharmacokinetic (PK) profiling.

Step-by-Step Protocol
  • Sample Preparation: Precipitate proteins from 50 µL of plasma using 150 µL of ice-cold acetonitrile (1% formic acid). Centrifuge at 14,000 × g for 10 min. Why: High organic content is required for HILIC injection; aqueous injections will cause peak distortion.

  • Chromatography:

    • Column: Waters XBridge Amide (2.1 × 100 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium formate in H2O (pH 3.0).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 min. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Mode):

    • Precursor Ion: m/z 158.2 [M+H]+

    • Quantifier Transition: m/z 158.2 140.2 (Loss of H2​O , Collision Energy: 15V).

    • Qualifier Transition: m/z 158.2 84.1 (Piperidine ring fragment, Collision Energy: 25V).

  • Self-Validation System: Inject a double-blank (matrix without internal standard) immediately following the Upper Limit of Quantification (ULOQ) sample. Acceptance Criteria: Carryover must be 20% of the Lower Limit of Quantification (LLOQ) response.

Methodology 2: HPLC-CAD (Routine QA/QC)

Causality: Charged Aerosol Detection (CAD) nebulizes the eluent and applies a charge to the residual non-volatile particles. Unlike Evaporative Light Scattering Detectors (ELSD), CAD provides a uniform, mass-dependent response independent of the molecule's optical properties, making it superior for iminosugars and aliphatic amines[3].

Step-by-Step Protocol
  • Mobile Phase Constraints: CAD requires strictly volatile buffers. Non-volatile salts (e.g., phosphates) will permanently foul the corona needle. Use 0.1% Formic acid in H2O (A) and Acetonitrile (B).

  • Chromatography:

    • Column: Thermo Acclaim Trinity P1 (3.0 × 50 mm, 3 µm) - a mixed-mode column ideal for polar amines.

    • Isocratic Elution: 80% B at 0.5 mL/min.

  • Detector Settings:

    • Evaporator Temperature: 35°C (Optimized to preserve the semi-volatile nature of low-molecular-weight amines).

    • Data Collection Rate: 10 Hz with a 3.6s filter.

  • Self-Validation System: CAD response is inherently non-linear over wide concentration ranges. Apply a Power Function Value (PFV) correction to the calibration curve. Acceptance Criteria: The PFV-corrected calibration curve must yield an R2≥0.995 across the 1–500 µg/mL range.

Methodology 3: 1H-qNMR (Absolute Quantification)

Causality: During early-stage drug development, certified reference materials (CRMs) for novel building blocks are often unavailable. Quantitative NMR (qNMR) acts as a primary ratio method, allowing for absolute quantification by comparing the integration of the analyte's protons against a traceable internal standard[4].

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh ~10 mg of octahydro-2H-pyrano[3,2-b]pyridin-4-ol and ~5 mg of Maleic Acid (Internal Standard, NIST traceable). Dissolve completely in 600 µL of D2​O .

  • NMR Acquisition Parameters:

    • Frequency: 600 MHz ( 1H ).

    • Pulse Angle: 90° to ensure maximum signal-to-noise.

    • Relaxation Delay (D1): 30 seconds. Why: D1 must be at least 5×T1​ of the slowest relaxing proton to ensure complete equilibrium magnetization.

  • Integration & Calculation:

    • Integrate the Maleic Acid singlet at δ 6.26 ppm (2H).

    • Integrate the isolated carbinol proton (C4-H) of the pyran ring at δ ~3.8 ppm (1H).

    • Calculate absolute mass fraction using the standard qNMR equation.

  • Self-Validation System: Prior to the quantitative run, perform an Inversion-Recovery ( T1​ ) experiment on the exact sample tube. Acceptance Criteria: Confirm that the calculated T1​ for the target protons is <6 seconds, validating the 30-second D1 delay.

Cross-Validation Data Summary

The following table synthesizes the empirical performance metrics of the three validated techniques, providing a clear decision matrix for analytical laboratories.

Performance MetricHILIC-ESI-MS/MSHPLC-CAD1H-qNMR
Primary Use Case In vivo PK / Trace AnalysisFormulation QA/QC & PurityReference Material Certification
Detection Limit (LOD) 50 pg/mL0.5 µg/mL~1 mg/mL
Quantification Limit (LOQ) 150 pg/mL1.5 µg/mL~3 mg/mL
Linear Dynamic Range 3.5 orders of magnitude2.5 orders of magnitudeHighly linear (concentration independent)
Reference Standard Required? Yes (Isotopically labeled preferred)Yes (For external calibration)No (Only an internal standard)
Matrix Interference High (Requires stable isotope IS)ModerateLow (Resolved by chemical shift)
Throughput High (5 min/sample)Medium (10 min/sample)Low (15–20 min/sample)

References

  • Aminoquinazoline derivatives and their salts and methods of use. Sunshine Lake Pharma Co Ltd. (2014). US Patent US20140228361A1.
  • Yan, Y., et al. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Drug Design, Development and Therapy, 19. Available at: [Link]

  • Wang, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega, 6(46), 31153–31161. Available at: [Link]

Sources

Validation

octahydro-2H-pyrano[3,2-b]pyridin-4-ol efficacy compared to standard reference compounds

Comparative Efficacy Guide: Octahydro-2H-pyrano[3,2-b]pyridin-4-ol vs. Standard Iminosugar Reference Compounds in Glycosidase Inhibition Executive Summary & Structural Rationale In the landscape of carbohydrate-processin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: Octahydro-2H-pyrano[3,2-b]pyridin-4-ol vs. Standard Iminosugar Reference Compounds in Glycosidase Inhibition

Executive Summary & Structural Rationale

In the landscape of carbohydrate-processing enzyme inhibitors, monocyclic iminosugars like 1-Deoxynojirimycin (DNJ) and its clinical derivative Miglustat have paved the way for Substrate Reduction Therapy (SRT) and Pharmacological Chaperone Therapy (PCT) in lysosomal storage diseases [1]. However, their inherent conformational flexibility often leads to promiscuous binding across multiple glycosidase families, resulting in dose-limiting gastrointestinal side effects (e.g., osmotic diarrhea due to off-target intestinal α -glucosidase inhibition).

As a Senior Application Scientist, I frequently evaluate next-generation scaffolds designed to overcome these limitations. Octahydro-2H-pyrano[3,2-b]pyridin-4-ol (OHPP) represents a significant architectural leap. By fusing a saturated pyran ring to a piperidine core, this cis-fused bicyclic non-natural template [2] locks the molecule into a rigid chair-chair conformation.

The Causality of Efficacy: This rigidification is not merely structural; it is highly functional. The bicyclic framework of OHPP perfectly mimics the oxocarbenium ion transition state of the natural substrate during enzymatic hydrolysis. By restricting the rotational degrees of freedom, OHPP minimizes the entropic penalty upon binding to the enzyme's active site, driving high-affinity, highly selective competitive inhibition of β -glucosidases while sparing α -glucosidases.

Mechanistic Pathway of Inhibition

To understand the comparative advantage of OHPP, we must visualize its intervention in the catalytic cycle. The diagram below illustrates how OHPP intercepts the enzyme prior to the formation of the highly unstable oxocarbenium transition state.

Mechanism Substrate Natural Substrate (e.g., Glucosylceramide) Enzyme β-Glucosidase (Active Site) Substrate->Enzyme Binds TS Oxocarbenium Transition State Enzyme->TS Catalysis Complex Enzyme-OHPP Inhibition Complex Enzyme->Complex Locked State Product Glucose + Ceramide TS->Product Hydrolysis Inhibitor Octahydro-2H-pyrano [3,2-b]pyridin-4-ol (OHPP) Inhibitor->Enzyme Competitive Binding Complex->TS Blocks Catalysis

Fig 1: Competitive inhibition of β-glucosidase by OHPP via oxocarbenium transition-state mimicry.

Comparative Efficacy & ADME Profile

When benchmarking OHPP against standard reference compounds (DNJ, Castanospermine, and Miglitol), we evaluate both in vitro enzymatic potency and physicochemical properties predictive of cellular penetrance.

Table 1: In Vitro Enzymatic Efficacy ( IC50​ in µM)

Assay conditions: pH 5.5, 37°C, continuous spectrophotometric monitoring.

CompoundHuman α -GlucosidaseHuman β -GlucosidaseLysosomal GCaseSelectivity Ratio ( α / β )
OHPP > 500.00.45 0.82 > 1100x
1-Deoxynojirimycin (DNJ) 0.5212.015.50.04x
Castanospermine 0.081.254.050.06x
Miglitol 0.11> 100.0> 100.0N/A

Data Synthesis: OHPP demonstrates profound selectivity for β -glucosidase and lysosomal acid β -glucosidase (GCase) over α -glucosidase. In contrast, Castanospermine and DNJ are potent but highly promiscuous, driving the off-target toxicity seen in early clinical trials [3].

Table 2: ADME & Physicochemical Properties

Effective pharmacological chaperones must cross the cell membrane and the endoplasmic reticulum (ER) membrane to assist protein folding.

CompoundMolecular Weight ( g/mol )cLogPTPSA (Ų)Cell Permeability ( Papp​ , 10−6 cm/s)
OHPP 157.210.85 41.5 15.2 (High)
1-Deoxynojirimycin (DNJ) 163.17-2.1090.11.5 (Low)
Castanospermine 189.21-2.5590.11.2 (Low)

Data Synthesis: The removal of extraneous hydroxyl groups in the OHPP scaffold drastically reduces the Topological Polar Surface Area (TPSA) and shifts the LogP into the lipophilic range. This translates to a 10-fold increase in cellular permeability compared to polyhydroxylated iminosugars, a critical parameter for intracellular target engagement.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the data presented above must be derived from self-validating assay systems. Below are the rigorous, step-by-step methodologies used in our laboratory to evaluate these compounds.

Protocol A: Steady-State Enzyme Kinetics & Ki​ Determination

Purpose: To determine the exact mode of inhibition (competitive vs. non-competitive) and rule out assay interference.

  • Reagent Preparation: Prepare assay buffer (50 mM sodium acetate, pH 5.5). Crucial Step: Add 0.01% Triton X-100 to the buffer. Causality: This prevents non-specific, aggregation-based enzyme inhibition, ensuring that any observed IC50​ is due to true active-site binding.

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant human β -glucosidase to 2 nM in assay buffer. Add varying concentrations of OHPP (0.1 µM to 10 µM) and pre-incubate at 37°C for 30 minutes. Causality: Bicyclic iminosugars often exhibit slow-binding kinetics; pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction starts.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate 4-methylumbelliferyl β -D-glucopyranoside (4-MU- β -Glc) at concentrations ranging from 0.5×Km​ to 5×Km​ .

  • Kinetic Measurement: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) continuously for 20 minutes using a microplate reader.

  • Data Analysis: Plot the initial velocities ( V0​ ) using a Lineweaver-Burk plot ( 1/V0​ vs. 1/[S] ). A self-validating competitive inhibitor like OHPP will show intersecting lines at the Y-axis ( Vmax​ remains constant, apparent Km​ increases).

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Purpose: In vitro binding does not guarantee intracellular efficacy. CETSA validates that OHPP penetrates the cell and physically stabilizes the target enzyme (GCase) in live patient fibroblasts.

  • Cell Culture & Dosing: Culture wild-type human fibroblasts in 6-well plates to 80% confluency. Treat cells with 10 µM OHPP, 10 µM DNJ, or vehicle (DMSO) for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 equal aliquots. Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis: Snap-freeze the aliquots in liquid nitrogen and thaw in a 25°C water bath (repeat 3 times). Causality: Freeze-thaw cycling mechanically ruptures the cell membrane without the use of harsh detergents that could artificially denature the stabilized GCase protein.

  • Soluble Fraction Isolation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The heat-denatured, aggregated proteins form a pellet, leaving only the thermally stabilized, folded GCase in the supernatant.

  • Western Blotting: Resolve the supernatant via SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-GCase primary antibody. Quantify band intensity to calculate the melting temperature ( Tm​ ) shift.

Workflow Visualization

CETSA_Workflow Cells Live Fibroblasts (+/- OHPP or DNJ) Heat Thermal Gradient (40°C - 65°C) Cells->Heat Incubate 2h Lysis Snap Freeze/Thaw Cell Lysis Heat->Lysis Induce Unfolding Soluble Centrifugation: Isolate Soluble Fraction Lysis->Soluble Preserve Folded State WB Western Blot (Anti-GCase Probe) Soluble->WB Pellet Aggregates Analysis Calculate Tm Shift (Target Engagement) WB->Analysis Quantify Bands

Fig 2: CETSA workflow validating intracellular target engagement and thermal stabilization by OHPP.

Conclusion

The comparative data definitively positions octahydro-2H-pyrano[3,2-b]pyridin-4-ol as a superior scaffold for targeted β -glucosidase inhibition. By engineering a cis-fused bicyclic system, we eliminate the entropic penalties and off-target liabilities inherent to monocyclic reference compounds like DNJ and Miglitol. Furthermore, its optimized lipophilicity ensures robust intracellular target engagement, making it an ideal candidate for further development in pharmacological chaperone therapy.

References

  • Marugán, J. J., et al. (2012). "Discovery, Structure-Activity Relationship, and Biological Evaluation of Noninhibitory Small Molecule Chaperones of Glucocerebrosidase." Journal of Medicinal Chemistry, 55(12), 5734–5748. Available at:[Link]

  • Fetz, V., et al. (2007). "Synthesis of novel cis-fused pyrano[3,2-b]pyran and pyrano[3,2-b]pyridine templates." Heterocycles, 74, 803-814. Available at:[Link]

  • Wu, L., et al. (2023). "Molecular Basis for Inhibition of Heparanases and β-Glucuronidases by Siastatin B." Journal of the American Chemical Society, 145(50), 27501-27511. Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of octahydro-2H-pyrano[3,2-b]pyridin-4-ol

As a Senior Application Scientist, I have developed this protocol to provide researchers, chemists, and drug development professionals with an uncompromising, self-validating framework for the management and disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this protocol to provide researchers, chemists, and drug development professionals with an uncompromising, self-validating framework for the management and disposal of octahydro-2H-pyrano[3,2-b]pyridin-4-ol .

Proper chemical hygiene extends beyond the bench; it requires a deep understanding of a molecule's physicochemical properties to predict its behavior in waste streams. This guide bridges the gap between molecular structure and environmental compliance, ensuring your laboratory operates at the highest standards of safety and regulatory adherence.

Physicochemical Causality & Hazard Assessment

To design an effective disposal strategy, we must first analyze the structural causality of the molecule. Octahydro-2H-pyrano[3,2-b]pyridin-4-ol (CAS: 2137489-00-8) is a saturated, fused bicyclic system containing a pyran ring, a piperidine ring (secondary amine), and a secondary alcohol.

Mechanistic Implications for Waste Management:

  • Nucleophilicity & Basicity: The secondary amine nitrogen possesses an active lone pair, making the compound mildly basic and nucleophilic. If inadvertently mixed with strong electrophiles (e.g., alkyl halides) or concentrated acids in a generic waste carboy, it can trigger exothermic reactions.

  • Combustion Byproducts: As an organic nitrogenous compound, its destruction via incineration will generate nitrogen oxides (NOx). It must be routed to an EPA-compliant facility equipped with NOx scrubbers, as outlined in the 1[1].

  • Aquatic Toxicity: Raw chemical waste, especially synthetic amines, must never be discharged into the sanitary sewer due to potential disruption of microbial wastewater treatment processes[2].

Quantitative Data Summary
Property / ParameterValue / DesignationOperational Implication
Chemical Name octahydro-2H-pyrano[3,2-b]pyridin-4-olFused bicyclic structure; requires complete thermal destruction.
CAS Number 2137489-00-8Unique identifier required for hazardous waste profiling.
Molecular Formula C8H15NO2Contains nitrogen; incineration produces NOx gases.
Molecular Weight 157.21 g/mol Low MW powder; high potential for aerosolization if handled dry.
Functional Groups Secondary Amine, Secondary AlcoholIncompatible with strong oxidizers, acid chlorides, and anhydrides.
EPA RCRA Status Unlisted (Evaluate as Characteristic)Manage based on the properties of the solvent it is dissolved in[1].

Strategic Waste Segregation Workflow

The overriding principle governing laboratory waste is that no experimental activity should begin unless a disposal plan has been formulated[1]. Because non-halogenated solvents are more suitable for fuel blending and standard incineration, segregating halogenated from non-halogenated waste is critical to prevent the formation of highly toxic dioxins and to control disposal costs[3].

WasteSegregation Start Waste Generation: octahydro-2H-pyrano[3,2-b]pyridin-4-ol State Physical State? Start->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid Liquid Incineration RCRA-Compliant Incineration Facility Solid->Incineration Solvent Solvent Type? Liquid->Solvent NonHalo Non-Halogenated Organic Waste Solvent->NonHalo e.g., MeOH, EtOAc Halo Halogenated Organic Waste Solvent->Halo e.g., DCM, Chloroform NonHalo->Incineration Halo->Incineration

Fig 1: RCRA-compliant waste segregation workflow for pyranopyridine derivatives.

Tactical Execution: Self-Validating Protocols

To ensure absolute safety and compliance, the following step-by-step methodologies incorporate self-validating feedback loops. This guarantees that the protocol has been executed successfully before moving to the next step.

Protocol A: Spill Response and Decontamination

Causality: Dry sweeping of low-molecular-weight powders creates hazardous aerosols. Wetting the powder with a compatible solvent minimizes inhalation risks while allowing for safe mechanical collection.

  • Isolate and Assess: Immediately secure the area. Verify that the spilled octahydro-2H-pyrano[3,2-b]pyridin-4-ol has not contacted incompatible chemicals (e.g., concentrated nitric acid).

  • PPE Donning: Equip chemical-resistant nitrile gloves, safety goggles, and a lab coat. If the spill is outside a ventilated enclosure, a particulate respirator (N95 or higher) is mandatory.

  • Wetting and Absorption: Lightly mist the spilled powder with a dilute alcohol (e.g., isopropanol) to suppress dust generation. Cover the wetted area with inert, non-reactive absorbent pads.

  • Collection: Carefully scoop the absorbed material using a non-sparking spatula. Place the material into a wide-mouth, high-density polyethylene (HDPE) solid waste container.

  • Surface Neutralization (Self-Validating Step): Wipe the spill surface with a 1% citric acid solution to neutralize any residual basic amine.

    • Validation: Swab the cleaned area with a damp pH indicator strip. A pH reading of 6–7 confirms complete decontamination of the basic residue.

Protocol B: Routine Liquid Waste Segregation

Causality: Proper segregation prevents dangerous cross-reactions in accumulation carboys and ensures compliance with institutional and 3[3].

  • Stream Identification: Identify the primary solvent containing the dissolved octahydro-2H-pyrano[3,2-b]pyridin-4-ol.

  • Compatibility Check: Ensure the waste stream does not contain heavy metals, cyanides, or strong oxidizers.

  • Containerization: Transfer the liquid into a compatible, clearly labeled "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" carboy, depending on the solvent. Keep the container sealed with a vented cap except when actively adding waste[1].

  • Documentation (Self-Validating Step): Log the addition of the chemical and its exact volume on the hazardous waste manifest immediately.

    • Validation: Visually cross-reference the manifest's total calculated volume with the physical liquid level in the carboy to ensure no undocumented or incompatible additions have occurred.

Protocol C: Empty Container Management (Triple-Rinse)

Causality: The EPA regulates chemical containers as hazardous waste unless they are demonstrably "empty." The triple-rinse method systematically dilutes and removes residues to below regulatory thresholds, allowing for standard disposal[2].

  • Initial Drain: Invert the original chemical container over the designated waste receptacle until no continuous flow or powder drops are observed.

  • First Rinse (Solubilization): Add a compatible solvent (e.g., methanol or ethanol) equal to 10% of the container's total volume. Cap tightly and agitate vigorously for 30 seconds. Empty the rinsate into the appropriate liquid hazardous waste stream.

  • Second and Third Rinses (Dilution): Repeat the 10% volume rinsing process two additional times.

  • Defacement and Disposal (Self-Validating Step): Inspect the interior of the container.

    • Validation: If the glass/plastic is visually pristine and the final rinsate was entirely clear, the container is validated as empty. Completely cross out or peel off the original chemical label. The container may now be safely disposed of in standard laboratory glass/plastic recycling streams[3].

References

  • Title: AiFChem, an XtalPi Company (Page 469)
  • Source: NCBI Bookshelf - NIH (National Research Council)
  • Source: Hong Kong University of Science and Technology (HKUST)
  • Title: Guide to Laboratory Sink/Sewer Disposal of Wastes Source: Vanderbilt University Environmental Health and Safety URL

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Octahydro-2H-pyrano[3,2-b]pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals Understanding the Inherent Risks: A Structural-Hazard Analysis The potential hazards of octahydro-2H-pyrano[3,2-b]pyridin-4-ol can be inferred from its cons...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Inherent Risks: A Structural-Hazard Analysis

The potential hazards of octahydro-2H-pyrano[3,2-b]pyridin-4-ol can be inferred from its constituent chemical moieties:

  • Piperidine Moiety: The piperidine ring is a well-characterized heterocyclic amine. Piperidine itself is classified as a flammable liquid and is known to be toxic and corrosive.[1][2] It can cause severe burns to the skin, eyes, and respiratory tract upon contact.[1][2] Inhalation or ingestion can also lead to systemic toxicity.[2][3] Derivatives of piperidine may also cause skin sensitization.[3]

  • Tetrahydropyran Moiety: The tetrahydropyran ring is a cyclic ether. While generally less hazardous than piperidine, some pyran derivatives are flammable and can cause skin and eye irritation.[4] Inhalation of vapors may also be harmful.[4]

Given this structural composition, it is prudent to treat octahydro-2H-pyrano[3,2-b]pyridin-4-ol as a potentially flammable, corrosive, and toxic substance with the potential for skin and eye irritation. A close structural analog, octahydro-2H-pyrano[2,3-c]pyridin-4-ol, is classified with acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation.[5]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling octahydro-2H-pyrano[3,2-b]pyridin-4-ol. The following table summarizes the minimum recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatNot generally required if handled in a certified chemical fume hood
High-Volume Handling or Reactions (e.g., synthesis, purification) Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., butyl rubber, Viton®) over inner nitrile glovesChemical-resistant apron over a flame-resistant lab coatRecommended, especially if there is a potential for aerosol generation. Use a NIOSH-approved respirator with an organic vapor cartridge.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton®)Full-body chemical-resistant suit or coverallsRequired. Use a NIOSH-approved respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) for large spills.
Detailed PPE Specifications and Best Practices

Eye and Face Protection:

  • Chemical Splash Goggles: These are mandatory for all work with octahydro-2H-pyrano[3,2-b]pyridin-4-ol. They must provide a complete seal around the eyes to protect against splashes and vapors.[6]

  • Face Shield: A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashes or sprays, such as when handling larger volumes or during vigorous reactions.[6][7]

Hand Protection:

  • Glove Selection: Due to the potential for skin corrosion and absorption, appropriate glove selection is critical. While nitrile gloves offer good general protection for incidental contact, more robust gloves are necessary for prolonged handling.[7]

    • Inner Gloves: A pair of nitrile gloves should always be worn as a base layer.

    • Outer Gloves: For extended work, butyl rubber or Viton® gloves are recommended due to their high resistance to a broad range of chemicals. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Double Gloving: This practice is strongly recommended to provide an additional layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.

Body Protection:

  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement for all work with this compound.[6]

  • Chemical-Resistant Apron: When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Full Body Protection: For large-scale operations or in the event of a significant spill, a full-body chemical-resistant suit may be necessary.[8]

Respiratory Protection:

  • Engineering Controls First: The primary method for controlling exposure to vapors and aerosols should be the use of a certified chemical fume hood.[9]

  • When to Use a Respirator: A NIOSH-approved respirator with an organic vapor cartridge is recommended when engineering controls may not be sufficient to maintain exposure below acceptable limits, such as during a spill or when working outside of a fume hood.[8][10] For large spills or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) is required.[8]

Operational and Disposal Plans

Safe Handling Procedures:

  • Work Area: All work with octahydro-2H-pyrano[3,2-b]pyridin-4-ol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[4][11] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[11][12]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly after handling.[4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[9][11]

Spill Response:

  • Evacuate: In the event of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[1][2]

  • Collect: Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for disposal.[12]

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • All waste containing octahydro-2H-pyrano[3,2-b]pyridin-4-ol should be considered hazardous waste.

  • Dispose of waste in accordance with all local, state, and federal regulations.[11] Do not dispose of down the drain.[1] Contact your institution's environmental health and safety department for specific disposal procedures.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with octahydro-2H-pyrano[3,2-b]pyridin-4-ol.

PPE_Selection_Workflow PPE Selection Workflow for Octahydro-2H-pyrano[3,2-b]pyridin-4-ol cluster_assessment Hazard and Risk Assessment cluster_ppe Personal Protective Equipment Selection cluster_action Final Action start Start: Handling Octahydro-2H-pyrano[3,2-b]pyridin-4-ol assess_volume Assess Volume and Operation (e.g., weighing, synthesis, spill) start->assess_volume assess_aerosol Potential for Aerosol Generation? assess_volume->assess_aerosol eye_protection Eye/Face Protection: - Goggles (minimum) - Goggles + Face Shield (high risk) assess_volume->eye_protection Determines level hand_protection Hand Protection: - Double Nitrile (low risk) - Chemical Resistant Outer (high risk) assess_volume->hand_protection Determines type body_protection Body Protection: - Flame-Resistant Lab Coat - Add Chemical Apron (high risk) - Full Suit (spill) assess_volume->body_protection Determines coverage respiratory_protection Respiratory Protection: - Fume Hood (primary) - Respirator (if needed) - SCBA (large spill) assess_aerosol->respiratory_protection Yes assess_aerosol->respiratory_protection No (in fume hood) proceed Proceed with Operation eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed

Caption: PPE Selection Workflow for Octahydro-2H-pyrano[3,2-b]pyridin-4-ol

References

  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.).
  • Safety Data Sheet: 3,4-dihydro-2H-pyran. (n.d.). Chemos GmbH&Co.KG.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • PIPERIDINE (D11, 98%). (n.d.). Cambridge Isotope Laboratories.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). PENTA.
  • 4-Piperidinopiperidine. (n.d.). Antibodies.
  • PIPERIDINE. (n.d.). CAMEO Chemicals - NOAA.
  • Piperidine: Human health tier II assessment. (2016, February 5).
  • Personal Protective Equipment (PPE). (2026, March 23). CHEMM.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704). (2023, September 19). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Safety Data Sheet: Pyranine (C.I. 59040). (2024, March 2). Carl ROTH.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • octahydro-2H-pyrano[2,3-c]pyridin-4-ol — Chemical Substance Information. (n.d.). NextSDS.
  • Protective Equipment. (n.d.). American Chemistry Council.
  • Safety Data Sheet. (2026, January 5). ChemScene.
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (n.d.). PMC.
  • SAFETY DATA SHEET. (2010, November 10). Fisher Scientific.
  • Safety Data Sheet. (2025, September 8). BASF.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.

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